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  • Product: 2-Methylcyclopropanecarboxamide
  • CAS: 81428-99-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methylcyclopropanecarboxamide: cis vs. trans Isomers

Abstract The cyclopropane ring is a prevalent structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and unique electronic properties.[1][2] In the context of drug design and de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopropane ring is a prevalent structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and unique electronic properties.[1][2] In the context of drug design and development, understanding the thermodynamic stability of substituted cyclopropanes is paramount, as it directly influences molecular conformation, receptor binding affinity, and metabolic stability. This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the cis and trans isomers of 2-methylcyclopropanecarboxamide. We will delve into the theoretical underpinnings of isomer stability, present methodologies for its determination, and offer insights for researchers in organic synthesis and drug development.

Introduction: The Significance of Stereoisomerism in Cyclopropanes

The three-membered ring of cyclopropane is characterized by significant ring strain, a consequence of C-C-C bond angles constrained to 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbons.[3][4] This inherent strain, which includes both angle and torsional strain, endows cyclopropane derivatives with unique chemical and physical properties.[3][4][5]

When substituents are introduced onto the cyclopropane ring, as in the case of 2-methylcyclopropanecarboxamide, the possibility of stereoisomerism arises. Specifically, cis-trans isomerism (also known as geometric isomerism) becomes a critical consideration.[6] The cis isomer has the methyl and carboxamide groups on the same face of the ring, while in the trans isomer, they are on opposite faces.[6] These two isomers are distinct, stable compounds that do not interconvert without the breaking and reforming of chemical bonds.[6] The relative thermodynamic stability of these isomers is a key determinant of their behavior in chemical reactions and biological systems.

Fundamental Principles Governing Isomer Stability

The relative thermodynamic stability of cis and trans isomers of disubstituted cyclopropanes is primarily dictated by a delicate balance of several intramolecular forces.

Steric Hindrance

Steric hindrance, or van der Waals repulsion, is a major factor in determining the more stable isomer. In general, for disubstituted cyclopropanes, the trans isomer is thermodynamically more stable than the cis isomer.[7][8] This is because the substituents in the trans configuration are positioned on opposite sides of the ring, which minimizes steric repulsion between them.[7][8] In the cis isomer, the proximity of the substituents on the same face of the ring leads to increased steric strain, raising the ground-state energy of the molecule.[7][8] For 2-methylcyclopropanecarboxamide, the interaction between the methyl group and the carboxamide group in the cis isomer is expected to be a significant destabilizing factor.

Electronic Effects

While steric effects are often dominant, electronic interactions can also play a crucial role.[1][9] These interactions can either stabilize or destabilize a particular isomer. The nature of the substituents determines the electronic landscape of the molecule. In 2-methylcyclopropanecarboxamide, the methyl group is electron-donating, while the carboxamide group can exhibit both electron-withdrawing and -donating properties through resonance and induction. The interplay of these electronic effects with the "bent" bonds of the cyclopropane ring can influence isomer stability.[3]

Dipolar Interactions and Intramolecular Hydrogen Bonding

The carboxamide group introduces the possibility of dipolar interactions and, in specific conformations, intramolecular hydrogen bonding. The alignment of bond dipoles can lead to either stabilizing or destabilizing interactions. Furthermore, in the cis isomer, there is a potential for the amide N-H to form a hydrogen bond with the oxygen of the carbonyl group, or for other intramolecular interactions to occur, which could potentially offset some of the steric strain.

Methodologies for Determining Relative Thermodynamic Stability

A combination of computational and experimental methods is employed to accurately determine the relative stabilities of the cis and trans isomers of 2-methylcyclopropanecarboxamide.

Computational Analysis

Computational chemistry offers powerful tools to predict the relative energies of isomers.[10] A general workflow for such an analysis is depicted below.

G cluster_0 Computational Workflow start Initial 3D Structures of cis and trans Isomers opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy Calculation (e.g., CCSD(T)) freq->spe thermo Thermochemical Analysis spe->thermo results Relative Free Energies (ΔG) thermo->results

Caption: Generalized workflow for the computational analysis of isomer stability.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Construct 3D models of both cis- and trans-2-methylcyclopropanecarboxamide using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization to find the lowest energy conformation for each isomer. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used for this purpose.[11]

  • Frequency Calculation: Conduct frequency calculations on the optimized geometries. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.[10]

  • Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more sophisticated method and a larger basis set, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[12]

  • Thermochemical Analysis: Combine the electronic energies with the thermal corrections from the frequency calculations to obtain the Gibbs free energies (G) for each isomer at a standard temperature (e.g., 298.15 K). The relative stability is then determined by the difference in their Gibbs free energies (ΔG).[13]

Experimental Determination

Experimental methods provide crucial validation for computational predictions.

3.2.1. Equilibration Studies

This method involves establishing an equilibrium between the two isomers and measuring their relative concentrations.

Experimental Protocol for Isomer Equilibration:

  • Sample Preparation: Prepare a solution of a mixture of the cis and trans isomers (or a pure sample of one isomer) in a suitable solvent.

  • Equilibration: Heat the solution in the presence of a catalyst (e.g., a strong base or acid) that can facilitate the interconversion of the isomers. The reaction is monitored over time until equilibrium is reached.

  • Analysis: Analyze the composition of the equilibrium mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

  • Calculation of Equilibrium Constant (Keq): Determine the equilibrium constant from the ratio of the concentrations of the isomers: Keq = [trans] / [cis].

  • Calculation of Gibbs Free Energy Difference (ΔG): The difference in Gibbs free energy between the isomers can be calculated using the equation: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

3.2.2. Calorimetry

Calorimetry, specifically oxygen-bomb calorimetry, can be used to determine the standard enthalpy of formation (ΔHf°) of each isomer.[3] The isomer with the more negative (or less positive) ΔHf° is the more stable one.

Analysis and Expected Outcome for 2-Methylcyclopropanecarboxamide

Based on established principles of stereochemistry in small rings, a clear prediction can be made regarding the relative stability of the cis and trans isomers of 2-methylcyclopropanecarboxamide.

Qualitative Prediction

The primary determinant of stability for 2-methylcyclopropanecarboxamide is expected to be steric hindrance.[7] The methyl and carboxamide groups are both sterically demanding. In the cis isomer, these groups are forced into close proximity on the same face of the rigid cyclopropane ring, leading to significant van der Waals repulsion.[8] Conversely, in the trans isomer, these groups are positioned on opposite faces, maximizing the distance between them and minimizing steric strain.[7][8]

Therefore, it is predicted that the trans isomer of 2-methylcyclopropanecarboxamide will be thermodynamically more stable than the cis isomer.

Quantitative Data Summary (Hypothetical)
Parametercis-2-Methylcyclopropanecarboxamidetrans-2-Methylcyclopropanecarboxamide
Relative Energy (kcal/mol)+1.5 - 3.00 (Reference)
Predicted Equilibrium Ratio (at 298 K)10-25%75-90%

Note: These are estimated values and should be confirmed by experimental or computational studies.

Implications for Drug Development

The relative stability of the cis and trans isomers has significant implications for drug development:

  • Synthesis: The thermodynamically more stable trans isomer is often the major product in synthetic routes that proceed under thermodynamic control.[14] Synthesizing the less stable cis isomer may require kinetically controlled conditions or more complex synthetic strategies.

  • Biological Activity: The three-dimensional arrangement of substituents is critical for molecular recognition by biological targets such as enzymes and receptors. The distinct geometries of the cis and trans isomers will lead to different binding affinities and, consequently, different biological activities.

  • Metabolic Stability: The less stable cis isomer, with its higher ground-state energy, may be more susceptible to metabolic degradation.

  • Physicochemical Properties: Properties such as solubility, lipophilicity, and crystal packing can differ between the two isomers, affecting drug formulation and bioavailability.

Conclusion

The thermodynamic stability of the cis and trans isomers of 2-methylcyclopropanecarboxamide is a critical factor that influences its chemical and biological properties. A thorough understanding of the underlying principles of steric and electronic effects, combined with robust computational and experimental methodologies, allows for the rational design and synthesis of cyclopropane-containing molecules for pharmaceutical applications. The trans isomer is predicted to be the more stable of the two, primarily due to the minimization of steric hindrance between the methyl and carboxamide substituents. This fundamental knowledge is indispensable for researchers and scientists working to harness the unique properties of the cyclopropane scaffold in the development of novel therapeutics.

References

  • Benchchem. Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 2-Methylcyclopropane-1-carbaldehyde.
  • Lin, C. Y., et al. (2017). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Physical Chemistry Chemical Physics, 19(18), 11214-11224.
  • Benchchem. An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylcyclopropane-1-carbaldehyde.
  • Benchchem. Unraveling the Energetic Landscape of C₃H₄O Isomers: A Computational Guide to Cyclopropanone and Its Kin.
  • Anonymous. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Cheminformatics.
  • Arnold, F. H., et al. (2026, January 5). Computational design of generalist cyclopropanases with stereodivergent selectivity. Nature Catalysis.
  • Al-Kahtani, A. A., & El-Emam, A. A. (2005). A computational study of [2.2]cyclophanes. Journal of Molecular Structure: THEOCHEM, 723(1-3), 209-216.
  • Kozhushkov, S. I., et al. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7734-7744. Available at: [Link]

  • Kozhushkov, S. I., et al. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7734-7744. Available at: [Link]

  • OpenStax. (2023, September 20). 4.2 Cis–Trans Isomerism in Cycloalkanes. Organic Chemistry. Available at: [Link]

  • Chemistry School. Torsional, Angular and Steric Strain: Cyclopropane. Available at: [Link]

  • Tantillo, D. J., et al. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Available at: [Link]

  • Benchchem. Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide.
  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • Srivastava, D., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Scientific Reports, 11(1), 1-10. Available at: [Link]

  • ResearchGate. (a) Conformational restriction by steric effects due to the structural... | Download Scientific Diagram. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 5). 4.2: Cycloalkanes and Their Relative Stabilities. Available at: [Link]

  • Ohta, T., et al. (2002). Development of Versatile cis- and trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine. The Journal of Organic Chemistry, 67(8), 2545-2551. Available at: [Link]

  • Vaia. Would you expect cis- or trans-1, 2-dimethylcyclopropane to be the more stable? Explain. Available at: [Link]

  • Gerlich, D., et al. (2021). Experimental Characterization of the Isomer-Selective Generation of the Astrochemically Relevant Hydroxymethylene Radical Cation (HCOH•+/DCOH•+). The Journal of Physical Chemistry A, 125(4), 1013-1021. Available at: [Link]

  • Dalal, M. (2023, October 5). AOCV1-4-17- Conformational Analysis of Cyclopropane, Cyclobutene, Cyclopentane and Cyclohexane (Hindi / Urdu). YouTube. Available at: [Link]

  • Scheraga, H. A., et al. (1977). Stability of cis, trans, and nonplanar peptide groups. Biochemistry, 16(11), 2327-2337. Available at: [Link]

  • ResearchGate. Determination of the rotational barrier for kinetically stable conformational isomers via NMR and 2D TLC. An Introductory organic chemistry experiment | Request PDF. Available at: [Link]

  • Hartke, K., & Matusch, R. (1972). Principles of isomer stability in small clusters. Angewandte Chemie International Edition in English, 11(1), 50-51. Available at: [Link]

  • San Diego State University. Conformational Analysis. Available at: [Link]

  • Yamaguchi, S., et al. (2024, October 22). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Chemical Science. Available at: [Link]

  • Gázquez, J. L., et al. (2002). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A, 106(19), 4976-4981. Available at: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 2-Methylcyclopropanecarboxamide Derivatives: A Mechanistic Guide

Executive Summary The 2-methylcyclopropanecarboxamide moiety is a privileged pharmacophore, conferring unique conformational rigidity and metabolic stability in modern drug candidates. It is prominently featured in [1] a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylcyclopropanecarboxamide moiety is a privileged pharmacophore, conferring unique conformational rigidity and metabolic stability in modern drug candidates. It is prominently featured in [1] and[2]. For drug development professionals, understanding the gas-phase fragmentation behavior of this moiety under tandem mass spectrometry (MS/MS) is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling.

This whitepaper provides an in-depth analysis of the collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) pathways of 2-methylcyclopropanecarboxamide, backed by self-validating experimental protocols.

Structural Significance & Ionization Dynamics

Under positive electrospray ionization (ESI+), the 2-methylcyclopropanecarboxamide group (R-NH-CO-C3H4-CH3) undergoes protonation primarily at the amide nitrogen or the carbonyl oxygen. The site of protonation dictates the subsequent charge-directed fragmentation[3]. Because the cyclopropane ring possesses high inherent ring strain, the energy required to cleave the adjacent amide bond is often lower than the energy required to shatter the ring itself. Consequently, the primary fragmentation event is the α -cleavage of the amide C-N bond, a pattern similarly observed in [4].

Gas-Phase Fragmentation Mechanics

When subjected to MS/MS, protonated 2-methylcyclopropanecarboxamide derivatives exhibit three highly diagnostic fragmentation pathways. The stability of the resulting carbocations dictates the relative abundance of these fragment ions[5].

  • Pathway A: Acylium Ion Formation (m/z 83.050) Cleavage of the amide C-N bond with charge retention on the carbonyl fragment yields the 2-methylcyclopropanecarbonyl cation ( [C5​H7​O]+ ). This is the most diagnostic indicator of the intact moiety.

  • Pathway B: Sequential Decarbonylation (m/z 55.055) The acylium ion is highly reactive. Upon further collisional activation, it extrudes carbon monoxide (CO, 28 Da) to form the 2-methylcyclopropyl cation ( [C4​H7​]+ ). Due to the ring strain, this cation rapidly undergoes electrocyclic ring opening to form the more stable 1-butenyl or methylallyl cation.

  • Pathway C: Charge Retention on the Amine If the R-group (the drug scaffold) possesses a higher proton affinity than the carboxamide group, the charge will be retained on the amine fragment, yielding an [R−NH3​]+ ion and a neutral 2-methylcyclopropanecarbonyl radical/molecule.

MS_Fragmentation Precursor Precursor Ion [R-NH-CO-C3H4-CH3 + H]+ m/z: M+H Acylium Acylium Cation [C5H7O]+ m/z: 83.050 Precursor->Acylium Amide C-N Cleavage (- R-NH2) Amine Protonated Amine [R-NH3]+ m/z: Variable Precursor->Amine Amide C-N Cleavage (- C5H6O) Isocyanate N-Formyl/Isocyanate Ion [R-NH-CO]+ m/z: Variable Precursor->Isocyanate C-C Cleavage (- C4H7•) Alkyl Methylcyclopropyl Cation [C4H7]+ m/z: 55.055 Acylium->Alkyl - CO (28 Da)

Gas-phase fragmentation pathways of protonated 2-methylcyclopropanecarboxamide derivatives.

Quantitative Fragment Annotation

To facilitate rapid mass spectral interpretation, the exact masses and neutral losses of the core 2-methylcyclopropanecarboxamide fragments are summarized below. High-resolution mass spectrometry (HRMS) is required to differentiate these fragments from isobaric interferences.

Fragment IdentityExact Mass (m/z)FormulaNeutral LossDiagnostic Significance
Acylium Cation 83.050 [C5​H7​O]+ [M+H]−RNH2​ Confirms the presence of the intact 2-methylcyclopropanecarbonyl group.
Methylcyclopropyl Cation 55.055 [C4​H7​]+ [M+H]−RNH2​−CO Confirms the cyclopropyl ring core; distinguishes from linear aliphatic amides.
Protonated Amine Variable [R−NH3​]+ [M+H]−C5​H6​O Identifies the N-linked functional group (e.g., heteroaryl scaffold).
Isocyanate Ion Variable [R−NH−CO]+ [M+H]−C4​H7∙​ Indicates C-C bond cleavage; less abundant but confirms the amide linkage.

Self-Validating Experimental Protocol

To ensure that the observed fragmentation pathways are not computational artifacts or parallel direct cleavages, the following LC-MS/MS protocol utilizes a self-validating MS3 workflow combined with stepped collision energies.

Step-by-Step Methodology

Step 1: Analyte Extraction & Preparation

  • Aliquot 50 µL of plasma/matrix containing the drug candidate into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly precipitates proteins and halts enzymatic degradation (e.g., amidases), ensuring the carboxamide remains structurally intact prior to MS analysis.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid is critical here. It acts as an abundant proton source for the ESI source, driving the formation of the [M+H]+ precursor ion required to initiate charge-directed fragmentation.

Step 3: ESI-MS/MS Acquisition (Stepped NCE)

  • Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in Positive ESI mode.

  • Set the Normalized Collision Energy (NCE) to a stepped configuration: 20, 40, and 60 .

  • Causality: Amide bonds are relatively labile and cleave at lower energies (NCE 20-30), yielding the m/z 83.05 acylium ion. However, the extrusion of CO to form the m/z 55.05 cyclopropyl cation requires higher energy (NCE 40-60) due to the stability of the acylium intermediate. Stepped NCE captures both the fragile primary cleavage and the tough secondary ring opening in a single composite spectrum.

Step 4: The Self-Validating System ( MS3 Analysis)

  • To definitively prove that m/z 55.05 is a downstream product of m/z 83.05 (and not a parallel cleavage from the precursor), configure an MS3 scan.

  • Q1 Isolation: Isolate the [M+H]+ precursor.

  • q2 Fragmentation: Apply NCE 25 to generate the m/z 83.05 acylium ion.

  • Ion Trap Isolation & CID: Trap the m/z 83.05 ion, isolate it, and apply a second round of CID (NCE 40).

  • Validation: The exclusive appearance of m/z 55.05 in this MS3 spectrum mathematically validates the sequential decarbonylation pathway ( Precursor→83→55 ).

LCMS_Workflow Prep 1. Sample Prep Protein Ppt LC 2. UHPLC C18 Gradient Prep->LC Ionization 3. ESI+ Protonation LC->Ionization MS1 4. MS1 Scan Precursor ID Ionization->MS1 Frag 5. HCD/CID Stepped NCE MS1->Frag MS2 6. MS2/MS3 Fragment ID Frag->MS2

Step-by-step LC-ESI-MS/MS workflow for characterizing carboxamide fragmentation.

References

  • Wang, Q., et al. "Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors." MDPI Molecules, 2018. URL:[Link]

  • Acher, F., et al. "Discovery of (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, a potent and orally efficacious mGlu5 receptor negative allosteric modulator." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

  • "The analytical challenges of cyclopropylfentanyl and crotonylfentanyl: An approach for toxicological analysis." Drug Testing and Analysis, 2018. URL:[Link]

  • "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide. URL:[Link]

  • "Mass Spectrometry Fragmentation Patterns." Science Ready. URL:[Link]

Sources

Foundational

Physicochemical properties and solvent solubility of 2-Methylcyclopropanecarboxamide

An In-depth Technical Guide to the Physicochemical Properties and Solvent Solubility of 2-Methylcyclopropanecarboxamide Introduction 2-Methylcyclopropanecarboxamide is a fascinating molecule for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Solvent Solubility of 2-Methylcyclopropanecarboxamide

Introduction

2-Methylcyclopropanecarboxamide is a fascinating molecule for researchers and drug development professionals, primarily due to the incorporation of a cyclopropane ring. This small, strained ring system imparts unique conformational rigidity and electronic properties not found in more common acyclic or larger cyclic structures.[1] As a functionalized amide, it possesses both hydrogen bond donor and acceptor capabilities, which are critical for its interaction with biological targets and its solubility profile. Understanding the fundamental physicochemical properties and solvent solubility of 2-Methylcyclopropanecarboxamide is a prerequisite for its effective utilization in medicinal chemistry, process development, and formulation science. This guide provides a comprehensive overview of these core characteristics, grounded in both computed data and insights from structurally analogous compounds, and presents detailed experimental protocols for their validation.

Physicochemical Properties

The physicochemical properties of a compound are dictated by its molecular structure. For 2-Methylcyclopropanecarboxamide, the interplay between the polar amide group and the non-polar methyl-substituted cyclopropane ring is paramount.

cluster_molecule 2-Methylcyclopropanecarboxamide Structure cluster_properties Structural Features Influencing Properties mol C₅H₉NO img amide Amide Group (Polar) amide->mol H-Bonding Polarity cyclopropane Cyclopropane Ring (Rigid, Non-polar) cyclopropane->mol Conformational Rigidity Lipophilicity methyl Methyl Group (Lipophilic) methyl->mol Increases Lipophilicity

Caption: Key structural features of 2-Methylcyclopropanecarboxamide.

A summary of the core physicochemical properties is presented below. While experimental data for this specific molecule is scarce, computed values and data from structurally similar compounds provide a reliable foundation.

PropertyValueSource/Comment
Molecular Formula C₅H₉NO[2]
Molecular Weight 99.13 g/mol [2]
CAS Number 6142-58-1[2]
IUPAC Name 2-methylcyclopropane-1-carboxamide[2]
Appearance Expected to be a solid or high-boiling liquid at room temperature.Based on related amides.
Boiling Point Estimated >190 °CNo experimental data found. The related 2-methylcyclopropanecarboxylic acid has a boiling point of 190-191 °C.[3]
Melting Point Not availableExperimental determination is required.
pKa ~17 (amide proton)Estimated. Amides are generally very weak acids.
logP (o/w) Not available (Computed)Expected to be low, indicating a degree of hydrophilicity. The related 2-methylcyclopropene-1-carboxamide has a computed XLogP3 of -0.4.[4]

Solvent Solubility Profile

The solubility of 2-Methylcyclopropanecarboxamide is governed by the "like dissolves like" principle.[5] The amide functionality can form hydrogen bonds with protic solvents, while the cyclopropane and methyl groups contribute to its solubility in organic solvents of lower polarity. The solubility of the structurally similar (S)-(+)-2,2-dimethylcyclopropane carboxamide has been studied, showing good solubility in solvents like ethanol and ethyl acetate.[6] Based on its structure and this analogous data, the following solubility profile can be anticipated:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe amide group can engage in hydrogen bonding with the solvent. Solubility in water is likely moderate due to the hydrocarbon portion of the molecule.
Polar Aprotic Acetonitrile, DMSO, DMFHighStrong dipole-dipole interactions between the solvent and the polar amide group.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar cyclopropane and methyl groups will interact favorably with these solvents, but the polar amide group will limit overall solubility.
Chlorinated Dichloromethane, ChloroformHighThese solvents can effectively solvate both the polar and non-polar regions of the molecule. A study on a similar compound showed good solubility in dichloromethane and trichloromethane.[6]

Experimental Protocols

To validate the theoretical properties, rigorous experimental protocols are essential. The following section outlines step-by-step methodologies for determining the solubility and purity of 2-Methylcyclopropanecarboxamide.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining aqueous solubility. It relies on achieving equilibrium between the solid solute and the solvent.

start Start add_excess Add excess 2-Methylcyclopropanecarboxamide to a known volume of water start->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48 hours add_excess->equilibrate separate Separate solid from solution (Centrifugation or Filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) separate->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Caption: Workflow for the Shake-Flask aqueous solubility determination.

Methodology:

  • Preparation: Add an excess amount of 2-Methylcyclopropanecarboxamide to a known volume of purified water (e.g., 10 mg in 2 mL) in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and place it in a shaker or rotator bath set to a constant temperature (typically 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid. Alternatively, a syringe filter (e.g., 0.22 µm) can be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a series of dilutions and analyze them using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation: Determine the concentration of the saturated solution from the standard curve. This value represents the aqueous solubility of the compound at the specified temperature.

Protocol 2: Organic Solvent Solubility (Gravimetric Method)

This method is suitable for determining solubility in various organic solvents where the compound is expected to have higher solubility.

Methodology:

  • Solvent Addition: Add a known mass of 2-Methylcyclopropanecarboxamide (e.g., 100 mg) to a pre-weighed vial.

  • Titration: Incrementally add the chosen organic solvent (e.g., ethanol) to the vial with constant stirring or vortexing at a controlled temperature.

  • Dissolution Point: Continue adding the solvent until all the solid has completely dissolved. The point of complete dissolution is the endpoint.

  • Mass Determination: Weigh the vial containing the saturated solution to determine the total mass of the solvent added.

  • Calculation: Calculate the solubility as the mass of the compound per mass or volume of the solvent (e.g., mg/g or mg/mL).

Protocol 3: Purity and Quantification by HPLC-UV

HPLC is a fundamental technique for assessing the purity of a sample and for quantification in solubility studies.

start Start prep_mobile_phase Prepare Mobile Phase (e.g., Acetonitrile:Water) start->prep_mobile_phase prep_sample Prepare Sample Solution (Dissolve in mobile phase or suitable solvent) start->prep_sample inject Inject sample onto HPLC system prep_mobile_phase->inject prep_sample->inject separation Separation on C18 Column inject->separation detection UV Detection (Monitor at appropriate wavelength) separation->detection analysis Analyze Chromatogram (Peak area, retention time) detection->analysis end End analysis->end

Caption: General workflow for HPLC analysis.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point due to the moderate polarity of the molecule.[7]

  • Mobile Phase: An isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended.[8][9] A starting point could be a 70:30 mixture of water and acetonitrile. An acid modifier like 0.1% formic acid can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., ~210 nm). A diode array detector (DAD) can be used to assess peak purity.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Data Interpretation and Application

A comprehensive understanding of these physicochemical properties is critical for the advancement of any project involving 2-Methylcyclopropanecarboxamide:

  • Solubility Data: Informs the choice of solvents for synthesis, purification (crystallization), and formulation. Poor aqueous solubility can be a major hurdle in drug development, and this data provides an early indication of potential challenges.

  • LogP: This parameter is a key indicator of a molecule's lipophilicity and can be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties.

  • pKa: While the amide is not strongly acidic or basic, understanding its pKa is important for predicting its charge state at physiological pH, which can influence receptor binding and membrane permeability.

Conclusion

2-Methylcyclopropanecarboxamide is a molecule with significant potential, stemming from its unique structural motifs. This guide has provided a detailed overview of its core physicochemical and solubility properties, based on a combination of computed data and experimental insights from analogous compounds. The provided protocols offer a robust framework for the empirical validation of these characteristics, empowering researchers, scientists, and drug development professionals to fully leverage the potential of this intriguing compound in their work.

References

  • PubChem. 2-Methylcyclopropane-1-carboxamide. [Link].

  • PubChem. 2-Methylcyclopropene-1-carboxamide. [Link].

  • ResearchGate. Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. [Link].

  • The Good Scents Company. (Z+E)-2-methyl cyclopropane carboxylic acid. [Link].

  • Chemazone. 2-methyl-N-propylcyclopropane-1-carboxamide. [Link].

  • PubChem. N-methylcyclopropanecarboxamide. [Link].

  • Cheméo. Chemical Properties of Cyclopropanecarboxamide (CAS 6228-73-5). [Link].

  • PubChem. N-ethyl-N-methylcyclopropanecarboxamide. [Link].

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link].

  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. [Link].

  • PubChem. 2-Methylcyclopropene-1-carboxylic acid. [Link].

  • PubChem. 2-Methylcyclopropane-1-carbaldehyde. [Link].

  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link].

  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link].

  • PubChem. 1-Methylcyclopropanecarboxamide. [Link].

  • PubChem. Carpropamide. [Link].

  • PubMed. Multi-residue analytical methods using LC-tandem MS for the determination of pharmaceuticals in environmental and wastewater samples: a review. [Link].

  • Khan Academy. Solubility of organic compounds. [Link].

  • MDPI. Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring. [Link].

Sources

Exploratory

Structural and Crystallographic Analysis of 2-Methylcyclopropanecarboxamide: A Technical Guide for Drug Development

Executive Summary The 2-methylcyclopropanecarboxamide (2-MCPCA) moiety is a highly privileged, conformationally restricted pharmacophore utilized extensively in modern drug discovery. By introducing a methyl group onto t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylcyclopropanecarboxamide (2-MCPCA) moiety is a highly privileged, conformationally restricted pharmacophore utilized extensively in modern drug discovery. By introducing a methyl group onto the rigid cyclopropane ring, medicinal chemists create specific stereocenters that dictate the spatial trajectory of the carboxamide group. This technical whitepaper explores the fundamental crystallographic properties of the 2-MCPCA scaffold, its target engagement mechanisms (specifically within Factor XIa inhibitors), and the rigorous X-ray diffraction (XRD) methodologies required to validate its absolute configuration.

Crystallographic Fundamentals of the Scaffold

To understand the structural dynamics of 2-MCPCA, one must first examine the parent scaffold: cyclopropanecarboxamide . The unsubstituted cyclopropane ring is highly strained, forcing the attached carboxamide group to adopt a specific dihedral angle to minimize steric clashes.

According to foundational crystallographic studies, pure cyclopropanecarboxamide crystallizes in the monoclinic space group P2₁/c [1]. The introduction of a 2-methyl group fundamentally alters this crystal packing. The methyl substitution breaks the molecule's symmetry, creating two chiral centers (e.g., 1R, 2S). When crystallized as an enantiopure compound or as a fragment of a larger active pharmaceutical ingredient (API), the space group shifts to chiral non-centrosymmetric space groups (such as P2₁ or P2₁2₁2₁ ).

Causality in Structural Conformation: Why is the 2-methyl group so critical? The steric bulk of the methyl group restricts the rotational freedom of the carboxamide bond. This "conformational locking" minimizes the entropic penalty ( ΔS ) upon binding to a target protein, as the molecule is already pre-organized into its bioactive conformation in the solid state.

Table 1: Comparative Crystallographic Parameters of Cyclopropanecarboxamide Scaffolds
ParameterParent CyclopropanecarboxamideTypical Enantiopure 2-MCPCA Derivative
Space Group P2₁/c (Monoclinic, Centrosymmetric)P2₁ or P2₁2₁2₁ (Chiral, Non-centrosymmetric)
Unit Cell a 6.919 ÅVariable (Dependent on full API structure)
Unit Cell b 8.271 ÅVariable
Unit Cell c 16.313 ÅVariable
β angle 90.22°~90° - 105°
Asymmetric Unit (Z) 21 - 4

Target Engagement: Co-Crystallization with Factor XIa

The true value of 2-MCPCA's crystallographic rigidity is revealed during protein-ligand co-crystallization. A premier example is the development of Factor XIa (FXIa) inhibitors, which are critical targets for novel anticoagulants[2].

In the optimization of macrocyclic FXIa inhibitors (such as compound 7za ), the 2-MCPCA group acts as a highly efficient P1' binding moiety[3]. X-ray co-crystallography of the FXIa/7za complex demonstrates a precise, self-validating interaction network:

  • Hydrogen Bonding: The 2-MCPCA group forms two direct hydrogen bonds with the FXIa backbone—specifically interacting with the residues Tyr58B and Thr35 [3].

  • Hydrophobic Shielding: The 2-methyl group is perfectly vectored into the lipophilic S1' pocket of the enzyme, displacing high-energy water molecules and providing enthalpic stabilization[2].

Interaction_Network L1 2-Methylcyclopropanecarboxamide (Ligand P1' Moiety) P1 Tyr58B (FXIa Backbone) L1->P1 Direct H-Bond P2 Thr35 (FXIa Backbone) L1->P2 Direct H-Bond P3 S1' Lipophilic Pocket (Enzyme Cavity) L1->P3 Hydrophobic Contact

Caption: Binding mode of the 2-MCPCA moiety in the FXIa S1' pocket.

Table 2: FXIa - 2-MCPCA Interaction Geometries (Derived from Co-crystal Models)
Interaction TypeLigand Atom (2-MCPCA)Protein Residue (FXIa)Typical Distance (Å)
Direct Hydrogen BondAmide Nitrogen (NH)Thr35 (Backbone C=O)~2.8 - 3.1
Direct Hydrogen BondAmide Carbonyl (C=O)Tyr58B (Backbone NH)~2.7 - 3.0
Hydrophobic Contact2-Methyl GroupS1' Pocket (Aliphatic Cavity)~3.5 - 4.0

Experimental Methodologies: X-Ray Diffraction Protocol

To determine the absolute stereochemistry of a newly synthesized 2-MCPCA derivative, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol must be executed. Below is the standard operating procedure utilized by structural biologists and crystallographers.

Step 1: Single Crystal Growth (Vapor Diffusion)
  • Protocol: Dissolve 5-10 mg of the 2-MCPCA derivative in a minimum volume of a good solvent (e.g., dichloromethane). Place this inner vial inside a larger sealed chamber containing an antisolvent (e.g., hexane).

  • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This slow equilibration allows molecules to sample multiple orientations, rejecting impurities and forming a highly ordered lattice devoid of kinetic defects.

Step 2: Crystal Mounting and Cryocooling
  • Protocol: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop coated in paratone oil. Immediately plunge the loop into a liquid nitrogen stream maintained at 100 K on the goniometer.

  • Causality: Flash-cooling to 100 K serves two critical purposes. First, it drastically reduces the thermal atomic displacement parameters (Debye-Waller B-factors), leading to sharper diffraction spots at high resolution. Second, it traps reactive free radicals generated by the X-ray beam, preventing radiation-induced degradation of the crystal lattice.

Step 3: Data Collection
  • Protocol: Irradiate the crystal using a microfocus Cu-Kα X-ray source ( λ = 1.54056 Å) . Collect full ω and ϕ scans to ensure 100% completeness of the asymmetric unit.

  • Causality: While Mo-Kα is standard for heavy metals, Cu-Kα has a longer wavelength that significantly enhances the anomalous scattering signal for lighter atoms (like Oxygen and Nitrogen). This is an absolute requirement for determining the Flack parameter and confirming the absolute (R/S) configuration of the chiral 2-MCPCA stereocenters without needing a heavy-atom derivative.

Step 4: Data Reduction and Refinement
  • Protocol: Integrate the diffraction frames using software like SADABS or XSCALE. Solve the phase problem using direct methods (SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validating System: The refinement process is inherently self-validating. The agreement between the calculated mathematical model ( Fc​ ) and the observed experimental data ( Fo​ ) is quantified. A valid structure must yield an R1 < 5% , a wR2 < 15% , and a Goodness-of-Fit (S) approaching 1.0 . If the model is incorrect, the R-factors will mathematically refuse to converge.

XRD_Workflow N1 1. Sample Preparation (Vapor Diffusion) N2 2. Cryoprotection & Mounting (Liquid N2, 100K) N1->N2 N3 3. X-Ray Data Collection (Cu-Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Phase Problem Solution (Direct Methods) N4->N5 N6 6. Model Refinement (SHELXL Least-Squares) N5->N6 N7 7. Validation (R1 < 0.05, wR2 < 0.15) N6->N7

Caption: X-Ray Diffraction and Structure Solution Workflow for Small Molecules.

Conclusion

The 2-methylcyclopropanecarboxamide moiety is far more than a simple functional group; it is a precisely engineered spatial director. By leveraging rigorous X-ray crystallographic techniques, researchers can map the exact conformational constraints imposed by the 2-methyl substitution. As demonstrated in Factor XIa inhibitors, validating these structures ensures that the carboxamide hydrogen-bond network and the lipophilic methyl contacts are perfectly aligned for optimal target engagement.

References

  • Long, R. E., Maddox, H., & Trueblood, K. N. (1969). The Crystal and Molecular Structure of Cyclopropanecarboxamide. IUCr Journals (Acta Crystallographica).
  • Wang, Q., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PMC / NIH.
  • Corte, J. R., et al. (2019). Potent, Orally Bioavailable, and Efficacious Macrocyclic Inhibitors of Factor XIa. Discovery of Pyridine-Based Macrocycles Possessing Phenylazole Carboxamide P1 Groups. ACS Publications.

Sources

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of 2-Methylcyclopropanecarboxamide

Here is a comprehensive technical guide and protocol for the asymmetric synthesis of 2-methylcyclopropanecarboxamide, structured for advanced researchers and drug development professionals. Executive Summary The chiral c...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide and protocol for the asymmetric synthesis of 2-methylcyclopropanecarboxamide, structured for advanced researchers and drug development professionals.

Executive Summary

The chiral cyclopropane motif is a privileged pharmacophore in modern drug discovery, driven by its unique combination of ring strain, metabolic stability, and rigid three-dimensional conformation. Specifically, 2-methylcyclopropanecarboxamide and its derivatives are critical structural elements in highly potent therapeutics, including renal dehydrodipeptidase I inhibitors (e.g., cilastatin)[1] and Factor XIa (FXIa) inhibitors[2]. In the context of FXIa inhibitors, the 2-methylcyclopropanecarboxamide group forms highly efficient, direct hydrogen bonds with the Tyr58B and Thr35 residues in the enzyme backbone, dictating the absolute necessity for high enantiomeric purity to maintain target affinity[2][3].

This application note details two field-proven, self-validating protocols for the asymmetric synthesis of this moiety: Transition-Metal Catalyzed Dirhodium Cyclopropanation and the Asymmetric Simmons-Smith Reaction .

Mechanistic Rationale & Strategy

Achieving high enantiomeric excess (ee) in cyclopropanation requires rigid control over the transition state to direct the methylene transfer exclusively to one face of the alkene.

  • Dirhodium(II) Catalysis (Protocol A): This approach utilizes chiral dirhodium tetracarboxylates or carboxamidates (e.g., Rh₂(S-DOSP)₄). The catalyst decomposes a diazoacetate to form an electrophilic rhodium carbenoid. The bulky chiral ligands form a sterically demanding "pocket" that dictates the trajectory of the incoming alkene, ensuring highly enantio- and diastereoselective methylene transfer[4][5].

  • Asymmetric Simmons-Smith (Protocol B): This method employs a zinc carbenoid generated from diethylzinc and diiodomethane (the Furukawa modification)[6]. The reaction utilizes a chiral dioxaborolane ligand (derived from tartramide) that pre-complexes with both the allylic alcohol (e.g., Z-crotyl alcohol) and the zinc carbenoid. This dual-coordination creates a highly organized, rigid transition state, directing the carbenoid exclusively to one enantiotopic face of the alkene[7][8].

Synthetic Workflow

G Start Starting Materials (Alkenes / Allylic Alcohols) RouteA Protocol A: Dirhodium Catalysis (Rh2(L)4 + Diazoacetate) Start->RouteA RouteB Protocol B: Simmons-Smith (Zn + CH2I2 + Chiral Ligand) Start->RouteB InterA Chiral Cyclopropanecarboxylate RouteA->InterA Enantioselective Carbenoid Transfer InterB Chiral Cyclopropylcarbinol RouteB->InterB Chiral Dioxaborolane Directed AmidationA Amidation (NH3 / Coupling) InterA->AmidationA Hydrolysis Oxidation Oxidation (RuCl3/NaIO4) InterB->Oxidation Stepwise Oxidation AmidationB Amidation (NH3 / Coupling) Oxidation->AmidationB Product Chiral 2-Methylcyclopropanecarboxamide AmidationA->Product AmidationB->Product

Parallel workflows for the asymmetric synthesis of 2-methylcyclopropanecarboxamide.

Experimental Protocols

Protocol A: Chiral Dirhodium-Catalyzed Asymmetric Cyclopropanation

Causality Focus: Diazo compounds are highly reactive and prone to explosive decomposition or unwanted dimerization. Utilizing a syringe-pump for the addition of the diazoacetate ensures a low steady-state concentration of the carbenoid. This kinetic control suppresses the bimolecular reaction of the rhodium carbenoid with unreacted diazoacetate, preventing the formation of diethyl maleate and fumarate byproducts[4].

  • Catalyst and Substrate Preparation: In an oven-dried Schlenk flask purged with argon, dissolve the alkene precursor (e.g., propylene gas bubbled into solution, or a liquid surrogate) (1.0 equiv) and the chiral catalyst Rh₂(S-DOSP)₄ (1.0 mol %) in anhydrous dichloromethane (DCM). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Diazo Addition: Dissolve ethyl diazoacetate (EDA) (1.2 equiv) in anhydrous DCM. Using a programmable syringe pump, add the EDA solution to the reaction mixture at a strict rate of 0.5 mL/h.

  • Workup and Hydrolysis: Allow the reaction to slowly warm to room temperature. Upon completion (validated by the disappearance of the diazo IR stretch at ~2100 cm⁻¹ or via GC), concentrate the mixture in vacuo. Purify the intermediate chiral cyclopropanecarboxylate via flash column chromatography. Hydrolyze the ester using LiOH (3.0 equiv) in a THF/H₂O (3:1) mixture to yield the carboxylic acid.

  • Amidation: Activate the carboxylic acid using EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF. Introduce anhydrous ammonia gas or aqueous ammonium hydroxide. Stir at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final 2-methylcyclopropanecarboxamide.

Protocol B: Asymmetric Simmons-Smith Cyclopropanation (Charette Modification)

Causality Focus: The unmodified Simmons-Smith reaction relies on a heterogeneous Zn-Cu couple, which suffers from inconsistent initiation and lower reactivity. The Furukawa modification utilizes soluble diethylzinc (Et₂Zn), enabling homogeneous reaction conditions, lower temperatures, and compatibility with delicate chiral directing ligands[6].

  • Zinc Carbenoid Generation: In a flame-dried flask under argon, add anhydrous DCM and cool to -10 °C. Add diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv). Dropwise, add diiodomethane (CH₂I₂, 2.0 equiv) while strictly maintaining the internal temperature below 0 °C to prevent premature carbenoid degradation.

  • Chiral Directed Cyclopropanation: Add the chiral dioxaborolane ligand (1.2 equiv) derived from N,N,N',N'‐tetramethyltartaric acid diamide[7]. Stir for 15 minutes to allow complexation. Slowly add Z-crotyl alcohol (1.0 equiv) in DCM. The hydroxyl group coordinates to the zinc center, locking the conformation and directing the methylene transfer[8]. Stir for 12 hours at 0 °C.

  • Quenching and Oxidation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the chiral (1R,2S)-2-methylcyclopropylcarbinol with diethyl ether. To convert the carbinol to the target carboxylic acid, subject the intermediate to direct oxidation using catalytic RuCl₃ and stoichiometric NaIO₄ in a CCl₄/CH₃CN/H₂O biphasic system[9].

  • Amidation: Convert the resulting chiral 2-methylcyclopropanecarboxylic acid to the amide using the EDC/HOBt coupling procedure described in Protocol A[2].

Comparative Data Presentation

The following table summarizes the quantitative and qualitative metrics of both synthetic routes to aid in route selection based on scale and laboratory capabilities.

MetricProtocol A: Dirhodium CatalysisProtocol B: Asymmetric Simmons-Smith
Primary Mechanism Metal-carbenoid transfer to unactivated alkeneDirected methylene transfer to allylic alcohol
Key Catalyst/Ligand Chiral Rh(II) complexes (e.g., Rh₂(S-DOSP)₄)Chiral dioxaborolane (tartramide-derived)
Enantiomeric Excess (ee) Typically 85–95%> 90%
Scalability High (favored for industrial routes)Moderate (stoichiometric zinc/iodine waste)
Safety Considerations Diazo compounds require slow, controlled additionHighly reactive organozinc reagents; exothermic
Step Economy High (direct formation of carboxylate)Lower (requires subsequent oxidation steps)

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Application

Application Notes &amp; Protocols: 2-Methylcyclopropanecarboxamide as a Strategic Building Block in Modern Drug Discovery

Abstract: The cyclopropane ring is a highly valued structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency.[1][2] This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The cyclopropane ring is a highly valued structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency.[1][2] This guide provides detailed application notes and protocols for the use of 2-methylcyclopropanecarboxamide and its precursor, 2-methylcyclopropanecarboxylic acid, as versatile building blocks in drug discovery programs. We will explore the strategic advantages of this moiety, provide robust synthetic protocols for its incorporation into lead compounds via amide coupling, and discuss methods for the characterization of the resulting products. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this C(sp³)-rich scaffold.[3]

The Strategic Value of the 2-Methylcyclopropyl Moiety

The incorporation of small, strained rings into drug candidates is a proven strategy for optimizing pharmacological profiles.[4][5] The 2-methylcyclopropyl group, in particular, offers a unique combination of features that medicinal chemists can exploit to overcome common drug development challenges.

1.1. Physicochemical and Structural Advantages:

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks the dihedral angle of the attached substituents, reducing the entropic penalty upon binding to a biological target. This can lead to a significant increase in binding affinity and potency.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing this group can block common sites of metabolism, thereby increasing the half-life of a drug candidate.

  • Bioisosterism: The cyclopropyl group can serve as a rigid bioisostere for moieties like gem-dimethyl groups, alkenes, or even small aromatic rings.[1][6] This substitution can maintain or improve biological activity while favorably modulating properties such as solubility and lipophilicity.[7]

  • Improved Permeability: The increased C(sp³) character can enhance membrane permeability and reduce plasma clearance, which are desirable pharmacokinetic properties.

1.2. Physicochemical Data Summary

The following table summarizes key computed properties for the parent building block, 2-methylcyclopropanecarboxamide.

PropertyValueSource
Molecular Formula C₅H₉NOPubChem[8]
Molecular Weight 99.13 g/mol PubChem[8]
Topological Polar Surface Area 43.1 ŲPubChem[8]
Hydrogen Bond Donors 1PubChem[8]
Hydrogen Bond Acceptors 1PubChem[8]

Synthesis of the Key Intermediate: 2-Methylcyclopropanecarboxylic Acid

While 2-methylcyclopropanecarboxamide can be sourced commercially, its synthesis is often required. The most common laboratory-scale approach involves the cyclopropanation of an alkene followed by oxidation. The Simmons-Smith reaction, particularly the Furukawa modification using diethylzinc, is a reliable method for the cyclopropanation of crotyl alcohol to yield 2-methylcyclopropanemethanol, which is then oxidized to the target carboxylic acid.[9]

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation (See Section 3) start Crotyl Alcohol step1_reagents Et₂Zn, CH₂I₂ DCM start->step1_reagents Simmons-Smith (Furukawa Mod.) prod1 2-Methylcyclopropanemethanol step1_reagents->prod1 step2_reagents PCC or TEMPO DCM prod1->step2_reagents prod2 2-Methylcyclopropanecarboxylic Acid step2_reagents->prod2 step3_reagents Amine (R-NH₂) Coupling Reagent prod2->step3_reagents final_prod Target Amide step3_reagents->final_prod

Synthesis workflow for 2-methylcyclopropyl amides.

Protocol 2.1: Two-Step Synthesis of 2-Methylcyclopropanecarboxylic Acid

Causality Note: This protocol first creates the cyclopropane ring on a protected alcohol. Direct cyclopropanation of crotonic acid is often less efficient. The alcohol is then oxidized to the carboxylic acid using a mild oxidizing agent like Pyridinium chlorochromate (PCC) or a TEMPO-mediated system to prevent ring-opening side reactions that can occur under harsher conditions.[10]

Materials & Equipment:

  • (E/Z)-Crotyl alcohol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Pyridinium chlorochromate (PCC) or TEMPO/Sodium hypochlorite system

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer, ice bath

Procedure:

Step A: Synthesis of 2-Methylcyclopropanemethanol

  • Set up a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DCM (approx. 0.5 M relative to the alkene) and cool the flask to 0 °C in an ice bath.

  • Add diiodomethane (1.2 equivalents) to the stirred solvent.

  • Slowly add diethylzinc solution (1.2 equivalents) dropwise via syringe. Caution: Diethylzinc is pyrophoric.[9]

  • After stirring for 15 minutes, add crotyl alcohol (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench very slowly by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient).

Step B: Oxidation to 2-Methylcyclopropanecarboxylic Acid

  • Dissolve the purified 2-methylcyclopropanemethanol (1.0 equivalent) in anhydrous DCM.

  • Add PCC (1.5 equivalents) in one portion. Note: PCC is a suspected carcinogen and should be handled in a fume hood.

  • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC until the starting alcohol is consumed.

  • Upon completion, dilute the reaction with diethyl ether and filter the mixture through a pad of silica gel or Celite® to remove chromium salts, washing thoroughly with additional ether.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified further by chromatography or crystallization if necessary.

Core Application: Amide Coupling Protocols

The formation of an amide bond is the most frequent reaction in medicinal chemistry.[11] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[12][13]

Amide_Coupling_Mechanism General Amide Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedEster + RNH2 R'-NH₂ (Amine) Amide R-CO-NHR' (Amide Product) RNH2->Amide CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedEster ActivatedEster->Amide + Byproduct Byproduct (e.g., DCU, HOBt) Amide->Byproduct forms

General mechanism of amide bond formation.

Comparison of Common Amide Coupling Reagents

Reagent SystemAdditiveBaseKey AdvantagesCommon Side Reactions
EDC HOBt or NHSNone or mild baseWater-soluble byproducts, good for aqueous and organic media.Racemization (suppressed by HOBt), formation of N-acylurea.
HATU NoneDIPEAHigh efficiency, fast reaction times, low racemization, effective for hindered substrates.[13]Can be expensive, potential for guanidinylation of the amine.
BOP-Cl NoneEt₃N or DIPEAEffective for electron-deficient amines.[14]Stoichiometric carcinogenic byproduct (HMPA). Use with caution.
Acyl Fluoride (e.g., PyFluor)Organic BaseEffective for sterically hindered substrates where other methods fail.[15]Requires specialized fluorinating agent.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

Causality Note: This is a widely used, robust protocol. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as an additive; it traps the activated intermediate to form an HOBt-ester, which is more reactive towards the amine and less prone to racemization and other side reactions.[14]

Materials & Equipment:

  • 2-Methylcyclopropanecarboxylic acid (1.0 eq)

  • Target amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2-3 eq, optional, used if amine is a salt)

  • Anhydrous DMF or DCM

  • Standard glassware, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-methylcyclopropanecarboxylic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.2 M).

  • Add EDC hydrochloride (1.2 eq) to the solution in one portion. If the amine is provided as a hydrochloride salt, add DIPEA (2-3 eq).

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess amine/DIPEA), saturated aqueous NaHCO₃ (to remove excess acid/HOBt), and finally with brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Characterization of Products

Thorough characterization is essential to confirm the structure and purity of the final product. NMR, IR, and Mass Spectrometry are standard techniques.[16][17]

Expected Spectroscopic Signatures for a 2-Methylcyclopropylamide Derivative

TechniqueFeatureExpected Region / ValueRationale
¹H NMR Cyclopropyl Protons0.5 - 1.8 ppmHighly shielded, upfield region characteristic of strained rings.[16]
Methyl Protons (on ring)~1.1 ppm (doublet)Doublet due to coupling with adjacent cyclopropyl proton.
Amide N-H5.5 - 8.5 ppm (broad)Broad signal, chemical shift is solvent and concentration dependent.
¹³C NMR Cyclopropyl Carbons10 - 35 ppmAliphatic carbons in a highly shielded environment.[17]
Carbonyl Carbon (C=O)170 - 178 ppmTypical chemical shift for an amide carbonyl.
IR Spec. N-H Stretch3200 - 3400 cm⁻¹Characteristic amide N-H bond vibration.
C=O Stretch1630 - 1680 cm⁻¹ (strong)Strong, sharp peak for the amide carbonyl stretch.[17]
Mass Spec. (EI) Molecular Ion (M⁺)Calculated m/zThe molecular weight of the compound.

Conclusion

2-Methylcyclopropanecarboxamide, and its readily accessible precursor 2-methylcyclopropanecarboxylic acid, are powerful and effective building blocks for modern medicinal chemistry.[18] The unique conformational and electronic properties of the cyclopropane ring allow for the strategic enhancement of drug-like properties, including potency, selectivity, and metabolic stability.[1][19] The robust and well-established amide coupling protocols provided in this guide offer a reliable pathway for the incorporation of this valuable scaffold into diverse molecular architectures, facilitating the rapid progression of innovative drug discovery projects.

References

  • Vertex AI Search. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl...
  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry.
  • Benchchem. Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carbaldehyde.
  • Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
  • Benchchem. Spectroscopic Characterization of 2-Methylcyclopropane-1-carbaldehyde: A Technical Guide.
  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • PubChem. 2-Methylcyclopropanecarboxylic acid.
  • Benchchem. Validating the Elusive Structure of 2-Methylcyclopropane-1-carbaldehyde: A Comparative Spectroscopic Guide.
  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Benchchem. Unveiling 2-Methylcyclopropane-1-carbaldehyde: A Review of Early Synthetic and Spectroscopic Studies.
  • PubChem. Cyclopropane carboxamide, 2-cyclopropyl-2-methyl-N-(1-cyclopropylethyl)-.
  • PubMed. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • PMC. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks.
  • Google Patents. US5659081A - Process for the preparation of cyclopropanecarboxamide.
  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
  • Benchchem. Application Notes and Protocols: Simmons-Smith Reaction for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Penn State. New, simple and accessible method creates potency-increasing structure in drugs.
  • ResearchGate. (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency.
  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation.
  • ScienceDaily. Chemists synthesize an improved building block for medicines.
  • PubChem. 2-Methylcyclopropane-1-carboxamide.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.
  • ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry.
  • MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery.
  • ACS Green Chemistry Institute. Multicomponent Reactions.
  • ResearchGate. Antihistaminic and other Biological Activities of 2-methylpropanamide and Benzamide Derivatives of Carboxyterfenadine.
  • PMC. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals.
  • Scribd. Top 5 Reactions in Medicinal Chemistry.

Sources

Method

Development and Validation of an HPLC-UV Method for the Analysis of 2-Methylcyclopropanecarboxamide Following Pre-Column Derivatization

Abstract This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methylcyclopropanecarboxamide. Due to the analyte's...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methylcyclopropanecarboxamide. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization strategy was developed. The method involves the alkaline hydrolysis of 2-Methylcyclopropanecarboxamide to 2-methylcyclopropylamine, followed by derivatization with benzoyl chloride to form a UV-active benzamide derivative. The derivative is effectively separated on a C18 column with a gradient elution of acetonitrile and water, and detected at 230 nm. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction

2-Methylcyclopropanecarboxamide is a small, polar organic molecule that presents a significant analytical challenge for direct quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Its chemical structure lacks a chromophore that absorbs light in the typical UV-Vis range, rendering it virtually invisible to standard UV detectors.[1][2] Direct analysis of such non-chromophoric compounds often results in poor sensitivity and is impractical for quantitative purposes in drug development and quality control.

To overcome this limitation, a common and effective strategy is to chemically modify the analyte to introduce a chromophoric tag, a process known as derivatization.[3][4] Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation. Pre-column derivatization is often preferred as it can also improve the chromatographic properties of the analyte.[3]

This application note describes a comprehensive approach to the analysis of 2-Methylcyclopropanecarboxamide by first hydrolyzing the amide bond to yield 2-methylcyclopropylamine. This primary amine is then derivatized with benzoyl chloride in a Schotten-Baumann reaction to form a stable N-(2-methylcyclopropyl)benzamide derivative.[5][6] This derivative possesses a strong benzoyl chromophore, allowing for sensitive UV detection. The developed method is validated to ensure its suitability for its intended purpose, adhering to the stringent requirements of the ICH Q2(R1) guidelines.[7][8][9][10][11]

Method Development and Optimization

The development of this analytical method was a two-stage process: optimization of the hydrolysis and derivatization reaction, followed by the development of the chromatographic separation and detection conditions.

Hydrolysis and Derivatization Strategy

The core of this method lies in the conversion of the non-UV-active 2-Methylcyclopropanecarboxamide into a detectable derivative. A two-step approach was chosen for its reliability and the stability of the final product.

  • Alkaline Hydrolysis: The amide bond of 2-Methylcyclopropanecarboxamide is relatively stable and requires energy input to be cleaved.[12][13] Alkaline hydrolysis using sodium hydroxide and heat was selected to efficiently convert the amide to 2-methylcyclopropylamine and sodium 2-methylcyclopropanecarboxylate.[12][14] This step is critical and was optimized for time and temperature to ensure complete conversion without degradation of the resulting amine.

  • Derivatization with Benzoyl Chloride: The resulting primary amine, 2-methylcyclopropylamine, is a nucleophile that readily reacts with benzoyl chloride. Benzoyl chloride is an excellent derivatizing reagent as it is highly reactive and introduces a benzoyl group with strong UV absorbance.[5][6] The reaction is performed under alkaline conditions to neutralize the hydrochloric acid byproduct and to ensure the amine is in its free base form, which is more nucleophilic.[6] The resulting N-(2-methylcyclopropyl)benzamide is stable and exhibits favorable chromatographic properties for reversed-phase HPLC.

cluster_0 Step 1: Alkaline Hydrolysis cluster_1 Step 2: Derivatization Analyte 2-Methylcyclopropanecarboxamide Amine 2-Methylcyclopropylamine Analyte->Amine NaOH, Heat Reagent Benzoyl Chloride Derivative N-(2-methylcyclopropyl)benzamide (UV-Active) Reagent->Derivative Alkaline pH Amine_ref->Derivative

Caption: Hydrolysis and Derivatization Workflow.

Chromatographic Conditions

The goal for the chromatographic separation was to achieve a sharp, symmetrical peak for the derivatized analyte, well-resolved from any potential interferences from the derivatizing reagent or sample matrix.

  • Column Selection: A standard C18 reversed-phase column was chosen due to its wide applicability and effectiveness in separating moderately non-polar compounds like the benzamide derivative.

  • Mobile Phase: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile provides good elution strength for the derivative, while water allows for the manipulation of polarity. A gradient elution was employed to ensure efficient elution and a sharp peak shape.

  • Detection Wavelength: The UV spectrum of the N-(2-methylcyclopropyl)benzamide derivative was scanned, and a detection wavelength of 230 nm was chosen to maximize sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C were found to provide optimal separation efficiency and reproducibility.

Detailed Experimental Protocol

Reagents and Materials
  • 2-Methylcyclopropanecarboxamide reference standard

  • Benzoyl chloride (≥99%)

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Solutions
  • 1 M Sodium Hydroxide: Dissolve 4.0 g of NaOH in 100 mL of HPLC grade water.

  • 1 M Hydrochloric Acid: Dilute 8.3 mL of concentrated HCl to 100 mL with HPLC grade water.

  • Derivatizing Reagent (10% v/v Benzoyl Chloride in ACN): Prepare fresh daily by mixing 1 mL of benzoyl chloride with 9 mL of acetonitrile.

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: Acetonitrile.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL of 2-Methylcyclopropanecarboxamide): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Hydrolysis and Derivatization Procedure
  • Transfer 100 µL of a working standard solution or sample solution into a 2 mL microcentrifuge tube.

  • Add 200 µL of 1 M NaOH.

  • Cap the tube tightly and heat at 80 °C for 30 minutes in a water bath or heating block.

  • Cool the tube to room temperature.

  • Add 100 µL of the 10% benzoyl chloride solution.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 100 µL of 1 M HCl to neutralize the excess NaOH and quench the reaction.

  • Vortex briefly and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[5] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: ICH Q2(R1) Method Validation Workflow.

Specificity

Specificity was evaluated by analyzing a blank (methanol processed through the derivatization procedure), a derivatized standard of 2-Methylcyclopropanecarboxamide, and a spiked sample matrix. The chromatograms showed no interfering peaks at the retention time of the derivatized analyte, demonstrating the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing six concentrations of 2-Methylcyclopropanecarboxamide (5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linear Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was assessed by the recovery of known amounts of 2-Methylcyclopropanecarboxamide spiked into a placebo matrix at three concentration levels (50%, 100%, and 150% of the target concentration). Each level was analyzed in triplicate.

Spiked LevelMean Recovery (%)% RSD
50%99.51.2
100%100.80.9
150%101.21.1
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 1.5 µg/mL
LOQ 5.0 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase. The system suitability parameters remained within acceptable limits, indicating the method's robustness.

Troubleshooting

IssuePotential CauseSuggested Solution
Low peak area/No peak Incomplete hydrolysis or derivatization.Ensure proper temperature and time for hydrolysis. Use fresh benzoyl chloride solution. Check pH during derivatization.
Peak tailing Column degradation or unsuitable mobile phase pH.Use a new column or a guard column. Ensure mobile phase pH is appropriate for the column.
Variable retention times Fluctuation in mobile phase composition or flow rate.Ensure proper pump performance and mobile phase mixing. Check for leaks in the system.
Extraneous peaks Contamination from reagents or sample matrix.Use high-purity reagents. Filter samples before injection. Run a blank to identify the source of contamination.

Conclusion

A sensitive, specific, and reliable HPLC-UV method for the quantitative analysis of 2-Methylcyclopropanecarboxamide has been successfully developed and validated. The pre-column derivatization strategy, involving alkaline hydrolysis followed by reaction with benzoyl chloride, effectively addresses the challenge posed by the analyte's lack of a UV chromophore. The method meets the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, April 4). PMC. [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. Science of Synthesis.
  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. (2017, October 1). LCGC International. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica.
  • Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019, October 21). ScienceOpen. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe.
  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. (2015, September 1). PubMed. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). ResearchGate. [Link]

  • Hydrolysis of amides to amines. (n.d.).
  • 34.3 Amides. (n.d.). CIE A-Level Chemistry. [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Hydrolysis of Amide. (n.d.). Organic Synthesis. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials. [Link]

  • Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological As. (2026, March 6). ACS Publications. [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carboxamide. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2026, February 27). ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 10). Bentham Science Publishers. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. (n.d.). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methylcyclopropanecarboxamide

Introduction: The Significance of the Cyclopropyl Scaffold and the Advent of Microwave Chemistry The cyclopropane motif is a highly valuable structural unit in medicinal chemistry and drug development. Its inherent ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropyl Scaffold and the Advent of Microwave Chemistry

The cyclopropane motif is a highly valuable structural unit in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties often impart favorable pharmacological characteristics to bioactive molecules, including enhanced metabolic stability and improved binding affinity. 2-Methylcyclopropanecarboxamide, in particular, serves as a crucial building block for a range of pharmaceutical agents. The traditional synthesis of such compounds, however, can be fraught with challenges, including lengthy reaction times, harsh conditions, and the formation of undesirable byproducts.

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by providing a rapid, efficient, and often more environmentally benign alternative to conventional heating methods.[1][2] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase that can dramatically accelerate reaction rates.[1][3][4] This application note provides detailed protocols for the microwave-assisted synthesis of 2-Methylcyclopropanecarboxamide, leveraging the benefits of this powerful technology to streamline its production for research and development. We will explore a two-step synthetic sequence, beginning with the formation of the cyclopropane ring, followed by a microwave-promoted amidation.

Strategic Overview: A Two-Step Approach to 2-Methylcyclopropanecarboxamide

The synthesis of 2-Methylcyclopropanecarboxamide can be efficiently achieved through a two-step process that is amenable to microwave assistance. The general workflow is as follows:

  • Step 1: Synthesis of a 2-Methylcyclopropane Precursor. This initial step focuses on constructing the core cyclopropane ring. A common and effective method is the cyclopropanation of an alkene. For our purposes, we will detail the synthesis of ethyl 2-methylcyclopropane-1-carboxylate from crotonaldehyde.

  • Step 2: Microwave-Assisted Amidation. The ester precursor will then be converted to the final amide product. This will be achieved through a direct aminolysis reaction under microwave irradiation, a method known for its speed and efficiency.[3][5][6]

This modular approach allows for optimization at each stage and leverages well-established chemical transformations enhanced by microwave technology.

Part 1: Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate

The formation of the cyclopropane ring is a critical step that can be achieved through various methods, including the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation.[7][8][9][10] For this protocol, we will focus on a rhodium-catalyzed approach due to its efficiency and stereocontrol.[7]

Protocol 1: Rhodium-Catalyzed Cyclopropanation of Crotonaldehyde

This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanation of α,β-unsaturated aldehydes.[7]

Materials:

  • Crotonaldehyde

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Standard laboratory glassware

  • Syringe pump

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve dirhodium tetraacetate (0.01 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • To this solution, add crotonaldehyde (1.0 equivalent).

  • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane via a syringe pump over a period of 4-6 hours while stirring the reaction mixture at room temperature.

  • After the addition is complete, continue to stir the reaction for an additional 2 hours or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.[7]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield ethyl 2-methylcyclopropane-1-carboxylate.[7]

Part 2: Microwave-Assisted Synthesis of 2-Methylcyclopropanecarboxamide

With the ester precursor in hand, the next stage is the conversion to the target amide. Microwave irradiation is particularly effective for this transformation, significantly reducing reaction times from hours to mere minutes.[3][5][11] We will explore a direct aminolysis approach.

Protocol 2: Microwave-Assisted Aminolysis of Ethyl 2-Methylcyclopropane-1-carboxylate

This protocol utilizes a dedicated laboratory microwave reactor for precise temperature and pressure control.

Materials:

  • Ethyl 2-methylcyclopropane-1-carboxylate (from Part 1)

  • Ammonium hydroxide (aqueous solution, e.g., 28-30%)

  • Ethanol (optional, as a co-solvent)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Microwave synthesis reactor with temperature and pressure sensors

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl 2-methylcyclopropane-1-carboxylate (1.0 equivalent) and an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 equivalents). Ethanol can be added as a co-solvent to improve solubility if needed.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methylcyclopropanecarboxamide.

  • If necessary, the product can be further purified by recrystallization or silica gel chromatography.

Alternative Protocol 2a: Solvent-Free Microwave-Assisted Amidation of 2-Methylcyclopropanecarboxylic Acid

An alternative, greener approach involves the direct amidation of the corresponding carboxylic acid under solvent-free conditions.[5][6][11] This would necessitate an initial hydrolysis of the ethyl ester from Part 1 to 2-methylcyclopropanecarboxylic acid, followed by the microwave-assisted amidation.

Materials:

  • 2-Methylcyclopropanecarboxylic acid

  • Ammonium chloride (NH₄Cl)

  • Tosyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃)

  • Silicon dioxide (SiO₂)

  • Tetrabutylammonium bromide (TBAB)

  • Ethyl acetate

  • Dilute hydrochloric acid (0.02 N)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thoroughly grind a mixture of 2-methylcyclopropanecarboxylic acid (1 mmol), ammonium chloride (2 mmol), tosyl chloride (1 mmol), potassium carbonate (1 mmol), silicon dioxide (0.3 g), and tetrabutylammonium bromide (1 mmol).[5]

  • Place the solid mixture in a microwave-safe test tube.

  • Irradiate the mixture in a microwave oven at a moderate power setting (e.g., 300 W) for 2-6 minutes.[5]

  • After cooling, suspend the reaction mixture in ethyl acetate.

  • Filter the suspension and wash the filtrate with a 0.02 N solution of HCl and then with water.

  • Separate the organic layer and dry it with anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude product, which can be further purified if necessary.[5]

Mechanistic Insights and the Role of Microwave Irradiation

Cyclopropanation Mechanism

The rhodium-catalyzed cyclopropanation proceeds through the formation of a rhodium carbene intermediate. The dirhodium tetraacetate catalyst reacts with ethyl diazoacetate to eliminate nitrogen gas and form a rhodium-carbene complex. This electrophilic carbene is then transferred to the electron-rich double bond of crotonaldehyde in a concerted fashion, leading to the formation of the cyclopropane ring.

G cluster_0 Catalyst Activation cluster_1 Cyclopropanation Rh2(OAc)4 Rh2(OAc)4 Rh_Carbene Rhodium Carbene Intermediate Rh2(OAc)4->Rh_Carbene + EDA EDA Ethyl Diazoacetate N2 N₂ Gas EDA->N2 - N₂ Product Ethyl 2-Methylcyclopropane- 1-carboxylate Rh_Carbene->Product + Crotonaldehyde Crotonaldehyde Crotonaldehyde Crotonaldehyde->Product

Caption: Rhodium-catalyzed cyclopropanation workflow.

Microwave-Assisted Amidation Mechanism

Microwave irradiation accelerates the amidation reaction through dielectric heating.[2][3] Polar molecules, such as the ester and ammonia/water, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction and heat, leading to a significant increase in the reaction rate. In the solvent-free protocol, the ionic liquid (TBAB) and the polar reactants efficiently absorb microwave energy.[5] The proposed mechanism involves the activation of the carboxylic acid by tosyl chloride, followed by nucleophilic attack by ammonia.

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation Precursor Ethyl 2-Methylcyclopropane- 1-carboxylate Microwave Microwave Reactor (120-150°C, 10-30 min) Precursor->Microwave Ammonia Aqueous Ammonia Ammonia->Microwave Product 2-Methylcyclopropane- carboxamide Microwave->Product Aminolysis

Caption: Microwave-assisted aminolysis workflow.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of 2-Methylcyclopropanecarboxamide using the described microwave-assisted protocols. The data is based on typical results reported in the literature for similar transformations.

StepReactionKey ReagentsMicrowave ConditionsTypical Reaction TimeExpected Yield
1CyclopropanationCrotonaldehyde, EDA, Rh₂(OAc)₄N/A (Conventional)6-8 hours70-85%
2AminolysisEthyl 2-methylcyclopropane-1-carboxylate, NH₄OH120-150°C10-30 minutes>90%
2aAmidation2-Methylcyclopropanecarboxylic acid, NH₄Cl, TsCl300 W2-6 minutes80-95%[5]

Conclusion and Future Perspectives

The protocols detailed in this application note demonstrate an efficient and rapid synthetic route to 2-Methylcyclopropanecarboxamide, a valuable building block in drug discovery. By combining a well-established cyclopropanation method with the advantages of microwave-assisted amidation, researchers can significantly reduce reaction times and potentially improve yields compared to conventional methods. The solvent-free approach further aligns with the principles of green chemistry by minimizing waste.[5][11]

Future work could focus on developing a one-pot synthesis from the alkene directly to the amide, further streamlining the process. Additionally, the exploration of other catalytic systems for the cyclopropanation step, including asymmetric catalysts, could provide access to enantiomerically pure 2-Methylcyclopropanecarboxamide derivatives, which are often of great interest in pharmaceutical development.[12]

References

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Formation in Microwave-Assisted Synthesis. Patsnap. [Link]

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.
  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]

  • You, Q.-D., et al. (2008). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions.
  • Gawande, M. B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1803.
  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • Loupy, A. (2008). Application of Microwave Irradiation to Phase-Transfer Catalyzed Reactions. Organic Process Research & Development, 12(4), 773–785.
  • Frontiers in Chemistry. (2020, May 5). The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions. Frontiers. [Link]

  • Wipf, P., et al. (2011). Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Brønsted Acid Activation. Organic Letters, 13(16), 4296–4299.
  • Powers, D. C., & Uyeda, C. (2017). Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions.
  • MDPI. (2023, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Chemical Reviews. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]

  • ResearchGate. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. ResearchGate. [Link]

  • ZME Science. (2020, July 27). Heat smarter, not harder: How microwaves make catalytic reactions more efficient. ZME Science. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia. [Link]

  • Springer. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

  • Asian Journal of Chemistry. (2010, March 30). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • IntechOpen. (2021, June 4). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen. [Link]

  • ResearchGate. (2024, May 31). (PDF) Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. ResearchGate. [Link]

  • MDPI. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: A Scalable Process for the Production of 2-Methylcyclopropanecarboxamide

Abstract This document provides a detailed guide for the scale-up synthesis of 2-Methylcyclopropanecarboxamide, a crucial building block in the pharmaceutical and agrochemical industries. We present a robust, two-stage p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the scale-up synthesis of 2-Methylcyclopropanecarboxamide, a crucial building block in the pharmaceutical and agrochemical industries. We present a robust, two-stage process optimized for safety, yield, and scalability. The first stage details the diastereoselective cyclopropanation of trans-ethyl crotonate using a modified Corey-Chaykovsky reaction to produce ethyl trans-2-methylcyclopropanecarboxylate. The second stage outlines an efficient, catalyst-driven amidation of the resulting ester to yield the target amide. This guide emphasizes the rationale behind key process decisions, provides detailed step-by-step protocols, and includes critical parameters for successful implementation in a pilot or manufacturing setting.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its unique conformational properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a valuable component in many active pharmaceutical ingredients (APIs). 2-Methylcyclopropanecarboxamide, in particular, serves as a key intermediate for compounds where the stereochemistry of the methyl group is critical for biological activity.

However, the synthesis of cyclopropanes, especially on a large scale, presents significant challenges. These include managing highly reactive and potentially hazardous reagents, controlling diastereoselectivity, and developing cost-effective processes that deliver high purity and yield.[1][2] This guide addresses these challenges by outlining a process that has been optimized for large-scale production.

Strategic Overview: Selecting a Scalable Synthetic Pathway

Several routes can be envisioned for the synthesis of 2-Methylcyclopropanecarboxamide. The chosen strategy involves two primary stages, selected for their proven scalability, reagent availability, and control over stereochemistry.

  • Stage 1: Cyclopropanation. Formation of the cyclopropane ring.

  • Stage 2: Amidation. Conversion of the carboxylic acid derivative to the final carboxamide.

The overall synthetic pathway is illustrated below.

G EC trans-Ethyl Crotonate EMCP Ethyl trans-2-Methylcyclopropanecarboxylate EC->EMCP Stage 1: Corey-Chaykovsky Cyclopropanation Ylide Dimethylsulfoxonium Methylide MCPC 2-Methylcyclopropanecarboxamide EMCP->MCPC Stage 2: Catalytic Amidation Ammonia Ammonia (NH3) + NaOMe Catalyst

Figure 1: Selected two-stage synthetic pathway for 2-Methylcyclopropanecarboxamide.

Rationale for Route Selection

The Corey-Chaykovsky reaction, which utilizes dimethylsulfoxonium methylide, is particularly effective for the cyclopropanation of electron-poor olefins like α,β-unsaturated esters.[3][4] This method is generally preferred over alternatives like the Simmons-Smith reaction for this substrate class and avoids the use of highly toxic and explosive diazo compounds often employed in metal-catalyzed cyclopropanations.[1][5][6] A key advantage is the high trans selectivity achieved when reacting with trans-ethyl crotonate.[4]

For the amidation step, direct conversion of the ethyl ester to the amide using ammonia in the presence of a sodium methoxide catalyst is a highly efficient and atom-economical industrial method.[7] This approach avoids the need for expensive coupling reagents, which are often not viable for large-scale manufacturing, and bypasses the need to first hydrolyze the ester to the carboxylic acid.[8]

Stage 1: Synthesis of Ethyl trans-2-Methylcyclopropanecarboxylate

This stage focuses on the diastereoselective cyclopropanation of trans-ethyl crotonate. A critical aspect of scaling this reaction is managing the highly reactive ylide, which is typically prepared in situ or pre-formed under controlled conditions.

Mechanistic Insight: The Corey-Chaykovsky Reaction

The reaction proceeds via the nucleophilic attack of the sulfur ylide on the β-carbon of the ethyl crotonate. This is followed by an intramolecular 1,3-elimination, where the resulting enolate displaces dimethyl sulfoxide (DMSO) to form the cyclopropane ring. The trans stereochemistry of the starting alkene is retained in the product.

Process Optimization and Safety

A significant challenge in scaling up this reaction is the thermal stability of the ylide and the exothermicity of the reaction. A "reverse addition" protocol, where the ylide solution is added to a hot solution of the ethyl crotonate, has been shown to dramatically improve yield and process safety.[4] This approach keeps the instantaneous concentration of the reactive ylide low, minimizing side reactions and allowing for better temperature control.

ParameterOptimized ValueRationale
Reagents Trimethylsulfoxonium iodide, Sodium hydride (60% in oil)Precursors for generating the ylide. NaH is a strong, non-nucleophilic base suitable for this purpose.
Substrate trans-Ethyl CrotonateElectron-poor alkene, highly reactive towards the ylide.
Solvent Anhydrous DMSOEffectively dissolves reagents and stabilizes the ylide.
Temperature 80-95 °C (for ethyl crotonate solution)High temperature ensures rapid reaction of the ylide upon addition, preventing accumulation and improving safety.[4]
Addition Rate Slow, controlled addition of ylide solutionCritical for managing the reaction exotherm and minimizing side-product formation.
Atmosphere Inert (Nitrogen or Argon)Sodium hydride and the ylide are sensitive to moisture and air.

Table 1: Optimized Parameters for Scaled Cyclopropanation.

Detailed Experimental Protocol (Stage 1)

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Trimethylsulfoxonium iodide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • trans-Ethyl Crotonate

  • Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

  • Addition funnel or syringe pump

  • Heating/cooling circulator

Procedure:

  • Ylide Preparation:

    • Under a nitrogen atmosphere, charge the reactor with anhydrous DMSO.

    • Carefully add sodium hydride (60% dispersion) to the DMSO. Caution: Hydrogen gas is evolved.

    • Heat the mixture to 50 °C and stir until the evolution of hydrogen ceases (approx. 1 hour).

    • Cool the mixture to room temperature.

    • In a separate vessel, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.

    • Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride slurry via an addition funnel, maintaining the temperature below 25 °C.

    • Stir the resulting milky white suspension (the ylide) for 30 minutes before use.

  • Cyclopropanation Reaction:

    • In a separate, larger reactor, charge trans-ethyl crotonate and anhydrous DMSO.

    • Heat this solution to 85 °C under a nitrogen atmosphere.

    • Using a syringe pump or addition funnel, add the pre-formed ylide solution dropwise to the hot ethyl crotonate solution over 2-3 hours. Maintain the reaction temperature between 85-95 °C.

    • After the addition is complete, hold the reaction mixture at 90 °C for 1 hour to ensure complete conversion. Monitor by GC or TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding it to a stirred mixture of ice-water and toluene.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer twice with toluene.

    • Combine the organic extracts and wash sequentially with water, saturated aqueous NH₄Cl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl trans-2-methylcyclopropanecarboxylate.

    • The product can be purified further by vacuum distillation if required.

Stage 2: Synthesis of 2-Methylcyclopropanecarboxamide

This stage involves the conversion of the intermediate ester into the final amide product. The selected method is a robust, high-pressure amidation using ammonia.

Mechanistic Insight: Catalytic Amidation

The reaction is an equilibrium-driven process where ammonia displaces the ethoxy group of the ester. The sodium methoxide (NaOMe) catalyst acts as a strong base, deprotonating ammonia to form the highly nucleophilic amide anion (NH₂⁻), which then attacks the ester carbonyl. This significantly accelerates the rate of reaction.

Process Optimization for Scale-up

For this transformation, a pressure reactor (autoclave) is required to handle the ammonia gas and elevated temperatures. The process is designed to drive the reaction to high conversion. Recycling the mother liquor from product filtration can further improve overall yield in a multi-batch campaign.[7]

ParameterOptimized ValueRationale
Reagents Ethyl trans-2-methylcyclopropanecarboxylate, Anhydrous AmmoniaDirect conversion of the ester to the amide.
Catalyst Sodium Methoxide (NaOMe), 30% solution in MethanolA strong base catalyst that increases the nucleophilicity of ammonia, driving the reaction.[7]
Solvent MethanolA suitable solvent for the reagents that is easily removed.
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier for amidation.
Pressure 3 - 6 bar (Ammonia)Maintains a high concentration of ammonia in the reaction mixture, shifting the equilibrium towards the product.[7]
Reaction Time 3 - 5 hoursSufficient time to reach high conversion (>95%).

Table 2: Optimized Parameters for Catalytic Amidation.

Detailed Experimental Protocol (Stage 2)

Materials:

  • Ethyl trans-2-methylcyclopropanecarboxylate

  • Sodium Methoxide (30% solution in Methanol)

  • Methanol

  • Anhydrous Ammonia (gas)

Equipment:

  • Stainless steel autoclave (pressure reactor) equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet.

  • Cooling system for crystallization.

  • Filtration apparatus (e.g., Nutsche filter).

Procedure:

  • Reactor Charging:

    • Charge the autoclave with ethyl trans-2-methylcyclopropanecarboxylate and methanol.

    • Add the sodium methoxide solution. Caution: Corrosive and flammable.

    • Seal the reactor and perform several nitrogen purge cycles to remove air.

  • Amidation Reaction:

    • Begin stirring and cool the reactor contents to 0-5 °C.

    • Introduce anhydrous ammonia gas until the desired pressure (e.g., 4 bar) is reached.

    • Heat the reactor to 90 °C. The pressure will increase. Monitor the pressure and do not exceed the reactor's limit.

    • Maintain the reaction at 90 °C for 4 hours, stirring continuously. Monitor the reaction progress by taking samples (if possible) for GC analysis to check for ester consumption.

  • Product Isolation and Purification:

    • Cool the reactor to room temperature.

    • Carefully vent the excess ammonia to a scrubber system.

    • Cool the reaction mixture to 0-5 °C and hold for 2-4 hours to induce crystallization of the product.

    • Filter the resulting slurry to collect the solid 2-Methylcyclopropanecarboxamide.

    • Wash the filter cake with cold methanol.

    • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Process Workflow and Controls

A successful scale-up relies on a well-defined workflow with critical in-process controls (IPCs) to ensure consistency and quality.

G cluster_0 Stage 1: Cyclopropanation cluster_1 Stage 2: Amidation S1_Start Reagent Charging (NaH, DMSO, Ester) S1_Ylide Ylide Formation S1_Start->S1_Ylide S1_React Cyclopropanation (Reverse Addition) S1_Ylide->S1_React S1_IPC1 IPC: GC/TLC (Ester Conversion) S1_React->S1_IPC1 S1_Quench Quench & Work-up S1_IPC1->S1_Quench S1_Purify Distillation S1_Quench->S1_Purify S1_Product Ethyl 2-Methylcyclopropanecarboxylate S1_Purify->S1_Product S2_Start Autoclave Charging (Ester, MeOH, NaOMe) S1_Product->S2_Start Transfer Intermediate S2_React Ammonolysis (High T & P) S2_Start->S2_React S2_IPC2 IPC: GC (Ester Conversion) S2_React->S2_IPC2 S2_Cryst Cooling & Crystallization S2_IPC2->S2_Cryst S2_Filter Filtration & Washing S2_Cryst->S2_Filter S2_Dry Vacuum Drying S2_Filter->S2_Dry S2_Product Final Product: 2-Methylcyclopropanecarboxamide S2_Dry->S2_Product

Figure 2: Overall experimental workflow with in-process controls (IPCs).

Conclusion

The two-stage process detailed herein provides a safe, efficient, and scalable route for the production of 2-Methylcyclopropanecarboxamide. By selecting a diastereoselective Corey-Chaykovsky cyclopropanation and a robust catalytic amidation, this protocol minimizes the use of hazardous reagents and costly materials while maximizing yield and purity. Careful control of reaction parameters, particularly temperature during the ylide addition and pressure during ammonolysis, is paramount for successful and safe scale-up. This guide serves as a comprehensive resource for researchers and process chemists aiming to implement this synthesis on a pilot or industrial scale.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Kuhner, S., & Witzel, J. (1997). U.S. Patent No. 5,659,081. Washington, DC: U.S. Patent and Trademark Office.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Shen, Z., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. JACS Au. Retrieved from [Link]

  • Franzini, R. M., & Neri, D. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm. Retrieved from [Link]

  • Puylaert, P., et al. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development. Retrieved from [Link]

  • Clerici, A., & Porta, O. (1996). U.S. Patent No. 5,504,245. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Retrieved from [Link]

  • Patsnap. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. Retrieved from [Link]

  • Doyle, M. P. (2019). Catalytic Methods for the Synthesis of Cyclopropanes. Taylor & Francis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Stauffer, C. S. (1986). Process for the manufacture of cyclopropylamine. European Patent Office. Retrieved from [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Phys.org. Retrieved from [Link]

  • Sun, J., et al. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Journal of the American Chemical Society. Retrieved from [Link]

  • Merschaert, A., et al. (2007). A Short and Efficient Synthesis of (R,R)-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • Ludwig, J. R., et al. (2017). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Stages of Scale Up Process Notes. Retrieved from [Link]

  • Pews, R. G., & Galle, J. E. (1980). U.S. Patent No. 4,229,593. Washington, DC: U.S. Patent and Trademark Office.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Selvita. (n.d.). Scale-Up and Process Chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-methyl cyclopropane carboxylic acid.
  • AK Lectures. (2014). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methylcyclopropanecarboxamide

Welcome to the technical support guide for the synthesis of 2-methylcyclopropanecarboxamide. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-methylcyclopropanecarboxamide. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and enhance reaction yields. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this multi-step synthesis effectively.

Overview of the Synthetic Challenge

The synthesis of 2-methylcyclopropanecarboxamide, a valuable building block, typically involves a three-stage process: cyclopropanation, ester hydrolysis, and amidation. Each step presents unique challenges, from controlling stereochemistry in the ring formation to efficiently forming the final amide bond without compromising the strained cyclopropane ring. This guide provides a structured, question-and-answer approach to navigate these hurdles.

General Synthetic Workflow

The most common and scalable pathway begins with an α,β-unsaturated ester, such as ethyl crotonate, which undergoes cyclopropanation. The resulting cyclopropyl ester is then hydrolyzed to the corresponding carboxylic acid, which is finally converted to the target amide.

Synthetic_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Intermediate Preparation cluster_2 Stage 3: Amide Formation Ethyl_Crotonate Ethyl Crotonate Cyclopropanation Cyclopropanation Ethyl_Crotonate->Cyclopropanation Ester Ethyl 2-Methylcyclopropanecarboxylate Cyclopropanation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid 2-Methylcyclopropanecarboxylic Acid Hydrolysis->Acid Amidation Amidation Acid->Amidation Amide 2-Methylcyclopropanecarboxamide Amidation->Amide

Caption: General three-stage synthesis pathway for 2-methylcyclopropanecarboxamide.

Part 1: Troubleshooting the Cyclopropanation Reaction

The creation of the cyclopropane ring is the foundation of the synthesis. Low yields or poor stereoselectivity at this stage will invariably lead to a poor overall yield.

Q1: My cyclopropanation of ethyl crotonate using Corey's ylide (dimethylsulfoxonium methylide) is low-yielding. What are the common causes?

A1: This is a frequent issue often traced back to the generation and handling of the ylide, which is highly reactive and moisture-sensitive.

  • Causality: Corey's ylide is typically formed by deprotonating trimethylsulfoxonium iodide or chloride with a strong base like sodium hydride (NaH). The yield of the subsequent cyclopropanation is critically dependent on the successful in situ formation of the ylide.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the sodium hydride is fresh and highly active. Older NaH can be coated with a layer of inactive sodium hydroxide. Use NaH dispersed in mineral oil and wash with anhydrous hexanes before use. The trimethylsulfoxonium salt should be thoroughly dried under vacuum.

    • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be flame-dried or oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon). The solvent, typically DMSO or THF, must be anhydrous.

    • Temperature Control: The formation of the ylide is exothermic. Maintain the temperature during base addition to ensure controlled ylide formation. For the subsequent addition of ethyl crotonate, running the reaction at elevated temperatures (e.g., 80 °C in DMSO) has been shown to significantly improve yields in a scalable process.[1]

    • Order of Addition: A significant yield increase can be achieved by adding the pre-formed ylide solution to the ethyl crotonate, rather than the other way around.[1] This maintains a low concentration of the ylide relative to the Michael acceptor, minimizing potential side reactions.

Q2: I'm observing a mixture of cis and trans isomers. How can I improve the trans-selectivity?

A2: The stereoselectivity of cyclopropanation is highly dependent on the chosen methodology. For substrates like ethyl crotonate, the trans isomer is generally the thermodynamically favored product.

  • Method Selection:

    • Corey-Chaykovsky Reaction: The reaction with dimethylsulfoxonium methylide is highly stereoselective for the trans product when reacting with (E)-alkenes like ethyl crotonate due to a reversible initial Michael addition followed by an irreversible intramolecular Sₙ2 ring closure that favors the less sterically hindered transition state.[1]

    • Simmons-Smith Reaction: This classic method, involving a zinc carbenoid (often from CH₂I₂ and a Zn-Cu couple), is also stereospecific.[2][3] The stereochemistry of the starting alkene is retained in the product.[2][4] Using (E)-ethyl crotonate will yield the trans product. The Furukawa modification (using Et₂Zn) can improve reproducibility.[2]

    • Catalytic Methods: Copper and Rhodium-catalyzed decompositions of diazoacetates are powerful methods. Copper catalysts generally favor the formation of trans isomers with ethyl diazoacetate.[5][6]

MethodReagentsTypical Selectivity (trans:cis)Key Considerations
Corey-Chaykovsky Me₃S(O)I, NaH, DMSO>95:5Moisture-sensitive, exothermic. Good for scale-up with proper controls.[1]
Simmons-Smith CH₂I₂, Zn-Cu couple>95:5 (from E-alkene)Heterogeneous reaction, activation of zinc is crucial.[2]
Cu-Catalyzed Ethyl Diazoacetate, Cu(I) catalystVariable, often >80:20Requires handling of potentially explosive diazo compounds.[5][7]

Part 2: Optimizing the Ester Hydrolysis

Hydrolysis of the stable ethyl ester to the carboxylic acid is a critical step that can be slow or, under overly harsh conditions, lead to degradation.

Q1: My hydrolysis of ethyl 2-methylcyclopropanecarboxylate is incomplete, even after prolonged heating with NaOH. How can I improve this?

A1: Incomplete hydrolysis is typically a result of insufficient reaction time, temperature, or phase-transfer issues. The stability of the ester can make saponification sluggish.

  • Causality: Saponification is a bimolecular reaction. If the ester has low solubility in the aqueous base, the reaction rate will be slow. High temperatures are needed to increase the rate, but this also increases the risk of side reactions.

  • Troubleshooting Steps:

    • Co-Solvent: Use a water-miscible co-solvent like ethanol, methanol, or THF to create a homogeneous solution and increase the reaction rate.

    • Elevated Temperature: Increase the reflux temperature. A combination of aqueous potassium hydroxide in a solvent like DMSO can complete the hydrolysis rapidly at room temperature.[1]

    • Continuous Flow: For process development, continuous flow reactors can be used at very high temperatures (e.g., 210 °C) for short residence times (e.g., 40 minutes) to achieve complete and rapid hydrolysis.[8]

Q2: Is there a risk of opening the cyclopropane ring during hydrolysis?

A2: Yes, cyclopropane rings are strained and can undergo cleavage under harsh acidic or basic conditions, particularly at high temperatures. However, the 2-methylcyclopropanecarboxylate system is relatively robust. Standard saponification conditions (e.g., refluxing aqueous NaOH/EtOH) are generally safe. The primary concern is ensuring the reaction goes to completion without needing excessively harsh conditions that might promote side reactions.

Part 3: Mastering the Amidation Reaction

The conversion of the carboxylic acid to the amide is often the most challenging step. The direct reaction between a carboxylic acid and an amine (or ammonia) is inefficient and requires a strategic approach.

Q1: I tried heating 2-methylcyclopropanecarboxylic acid with aqueous ammonia, but the yield of the amide is very low. Why?

A1: This is a classic problem in amide synthesis. The acidic carboxylic acid and the basic amine (ammonia) undergo a rapid acid-base reaction to form an ammonium carboxylate salt. This salt is thermally stable and unreactive.[9][10][11] To form the amide, this salt must be heated to very high temperatures (>100-150 °C) to drive off water, conditions which are often not suitable for complex molecules and can lead to decomposition.[11][12]

Q2: What is the most reliable method for converting 2-methylcyclopropanecarboxylic acid to the amide with a high yield?

A2: The most reliable methods involve "activating" the carboxylic acid to make the carbonyl carbon more electrophilic, allowing it to be readily attacked by an amine. The two primary strategies are conversion to an acyl chloride or the use of a coupling agent.

Amidation_Strategy cluster_acyl Acyl Chloride Details cluster_coupling Coupling Agent Details Start 2-Methylcyclopropanecarboxylic Acid Method Choose Activation Method Start->Method Acyl_Chloride Acyl Chloride Pathway Method->Acyl_Chloride  Classic,  Cost-Effective   Coupling_Agent Coupling Agent Pathway Method->Coupling_Agent  Mild, High Yield,  Good for Sensitive Substrates   Reagent1 Reagents: SOCl₂ or (COCl)₂ Reagent2 Reagents: EDC, DCC, HATU, HBTU Condition1 Conditions: Anhydrous, often neat or in DCM Pro1 Pro: Highly reactive intermediate Con1 Con: Generates HCl, harsh reagents Condition2 Conditions: Anhydrous, room temp, often with additives (HOBt, DMAP) Pro2 Pro: Very mild, high yields, low racemization Con2 Con: Reagent cost, byproduct removal (e.g., DCU)

Caption: Decision tree for selecting an amidation strategy.

Comparison of High-Yield Amidation Methods
MethodActivating ReagentsTypical ConditionsProsCons
Via Acyl Chloride Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Anhydrous solvent (DCM, Toluene), 0°C to refluxHighly reactive intermediate, cost-effective, volatile byproducts.[11][13]Harsh reagents, generates HCl which must be scavenged in the next step, requires anhydrous conditions.[12]
Carbodiimide Coupling EDC, DCCAnhydrous solvent (DCM, DMF), Room Temp, often with HOBt additiveMild conditions, high yields (70-90%+), widely used.[10][14]DCC byproduct (DCU) is insoluble and requires filtration; EDC is water-soluble but more expensive.[15]
Phosphonium/Aminium Coupling HBTU, HATU, PyBOPAnhydrous solvent (DMF), Room Temp, with a non-nucleophilic base (DIPEA)Very fast and efficient, low rates of side reactions, good for difficult couplings.[14][15][16]Higher cost, byproducts must be removed via workup/chromatography.

Recommendation: For laboratory-scale synthesis where yield and purity are paramount, using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is an excellent choice. The byproducts are water-soluble, simplifying purification.[10][14] For larger-scale synthesis, the acyl chloride route is often more economical, provided the subsequent handling of HCl is managed.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a robust starting point for synthesis and optimization.

Protocol 1: Hydrolysis of Ethyl 2-methylcyclopropanecarboxylate

This protocol is adapted from scalable industrial processes.[1]

  • To a solution of ethyl 2-methylcyclopropanecarboxylate (1.0 eq) in a suitable solvent like DMSO or ethanol, add a solution of potassium hydroxide (2.0-3.0 eq) in water.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The hydrolysis is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl.[8]

  • Extract the aqueous layer with a suitable organic solvent (e.g., MTBE, ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-methylcyclopropanecarboxylic acid.

Protocol 2: High-Yield Amidation using EDC/HOBt

This protocol utilizes a common and mild coupling strategy.[10][14]

  • Under an inert atmosphere (N₂ or Ar), dissolve 2-methylcyclopropanecarboxylic acid (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in anhydrous DCM or DMF.

  • Stir the solution at 0 °C for 15-20 minutes to allow for the formation of the active HOBt ester.

  • Add a solution of the amine (e.g., a solution of ammonia in an organic solvent, or an amine salt with a tertiary base like triethylamine) (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure 2-methylcyclopropanecarboxamide.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Lönza AG. (1996). Process for the preparation of cyclopropanecarboxamide. U.S. Patent 5,659,081A.
  • Westin, J. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Li, W., et al. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Retrieved from [Link]

  • Reddy, L. R., et al. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Retrieved from [Link]

  • McCloskey, C. M., & Coleman, G. H. (1941). Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 1, p.156. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Blanchet, J., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • de Souza, J., et al. (2024). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • CNIPA. (2009). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. CN Patent 101445466A.
  • Chemistry LibreTexts. (2019, June 5). 22.10 Reactions of Carboxylic Acids. Retrieved from [Link]

  • J. Heyrovsky Institute of Physical Chemistry. (n.d.). Catalytic and Photochemical Cyclopropanation of Alkenes with Methyl Diazo(trialkylsilyl)acetates: Steric Effects and Thermodynamics. Retrieved from [Link]

  • Reddit. (2018, August 23). How do you get better at increasing yields?. r/chemistry. Retrieved from [Link]

  • Stauffer Chemical Company. (1980). Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid. U.S. Patent 4,229,593A.
  • Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. Retrieved from [Link]

  • Delhaye, L., et al. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. Retrieved from [Link]

  • Iannazzo, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Universidad de Zaragoza. (n.d.). Copper-catalyzed cyclopropanation reaction of but-2-ene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation between various carboxylic acids and equimolar amounts of.... Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Roussel Uclaf. (1980). Process for the activation of carboxylic acids. U.S. Patent 4,230,849A.
  • ANSYL-SYNTHESE. (2016). The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024, April 12). Amide from carboxylic acid synthesis. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclopropane Ring Cleavage during 2-Methylcyclopropanecarboxamide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the 2-methylcyclopropane motif into their molecules via amide bond for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the 2-methylcyclopropane motif into their molecules via amide bond formation. The high ring strain of the cyclopropane core, while synthetically useful, presents a significant stability challenge during standard amide coupling reactions.[1][2] This document provides in-depth, field-proven insights and actionable protocols to help you navigate this challenge, ensuring the integrity of the strained ring system and maximizing the yield of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers during the amide coupling of 2-methylcyclopropanecarboxylic acid.

Q1: I'm observing a low yield of my desired 2-methylcyclopropanecarboxamide and multiple unexpected spots on my TLC/peaks in my LC-MS. Could this be ring cleavage?

A: Yes, this is a classic symptom of cyclopropane ring cleavage. Because the ring-opened byproducts are isomers of your target compound, they will have the identical mass in an LC-MS analysis. You will often observe multiple product peaks with the same mass-to-charge ratio (m/z) but different retention times. On a TLC plate, these isomeric byproducts will likely have different polarities, resulting in multiple spots. The high reactivity of the strained cyclopropane ring makes it susceptible to opening under various, often seemingly mild, coupling conditions.[3][4]

Q2: What are the primary causes of cyclopropane ring cleavage during amide coupling?

A: The cleavage is primarily driven by the release of the inherent ring strain (~28 kcal/mol).[5] Several factors common in amide coupling protocols can trigger this:

  • Acidic Conditions: Both Brønsted and Lewis acids can catalyze ring opening.[6] During coupling, the carboxylic acid can be activated by protonation or coordination of a Lewis acid to the carbonyl oxygen. This polarizes the cyclopropane C-C bonds, making them susceptible to nucleophilic attack or rearrangement, which leads to cleavage.[7][8]

  • High Temperatures: Many reactions are heated to improve reaction rates. However, elevated temperatures provide the necessary activation energy to overcome the barrier for ring cleavage, a common issue with strained systems.[9]

  • Transition Metal Contamination: Trace amounts of transition metals, particularly palladium, rhodium, or nickel, can catalyze ring opening via oxidative addition into a C-C bond.[5][10] Ensure your starting materials and glassware are free from such contaminants if you are not performing a metal-catalyzed reaction.

  • Choice of Coupling Reagent and Base: Certain coupling reagents generate acidic byproducts. The choice and stoichiometry of the base used as an acid scavenger are also critical. Overly strong or nucleophilic bases can also promote ring opening under specific conditions.[11]

Q3: How can I definitively confirm that ring cleavage has occurred? What analytical techniques should I use?

A: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective approach.

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirmation. The protons on a cyclopropane ring have a highly characteristic and unusually shielded chemical shift, typically appearing far upfield between 0.2 and 2.0 ppm.[12] The disappearance of these signals and the emergence of new signals, potentially in the olefinic region (4.5-6.5 ppm) or as new aliphatic methylene/methine groups, is strong evidence of ring opening.

  • LC-MS Analysis: As mentioned, you should look for multiple peaks with the same m/z as your expected product. This indicates the formation of isomers, which are very likely the ring-opened byproducts.

  • ¹³C NMR Spectroscopy: The carbon atoms of a cyclopropane ring also have characteristic upfield chemical shifts. Their absence in the product spectrum can further confirm cleavage.[13]

A summary of characteristic NMR shifts is provided in the table below.

Table 1: Characteristic ¹H NMR Chemical Shifts for Diagnosis

Functional Group Typical Chemical Shift (ppm) Implication
Cyclopropyl Protons 0.2 - 2.0 Present: Ring is intact.
Absent: Ring has likely opened.
Olefinic Protons (C=C-H) 4.5 - 6.5 Present: Ring opening with elimination may have occurred.

| New Aliphatic Protons | 1.5 - 3.0 | Present: May correspond to the new alkyl chain from ring opening. |

Q4: Which amide coupling reagents are least likely to cause ring opening?

A: The key is to select reagents that function efficiently under neutral or near-neutral conditions and at low temperatures.

  • Carbodiimides (EDC, DIC): When used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), these reagents are very effective and mild.[14] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[15]

  • Phosphonium Salts (PyBOP): These are generally robust but should be used with a non-nucleophilic, hindered base (like DIPEA) at or below room temperature.

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient but also require a base. HATU is often preferred for its speed, which can allow for lower reaction temperatures and shorter reaction times, minimizing the window for side reactions.[14][15]

The choice of reagent is often less critical than the overall reaction conditions—particularly temperature and the choice of base.

Q5: My protocol uses an acid scavenger/base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Could this be causing the problem?

A: Potentially, yes. While necessary to neutralize acidic byproducts (e.g., HCl from EDC-HCl or hexafluorophosphoric acid from HBTU/HATU), the base itself can influence the reaction. Using a large excess of base, especially a relatively unhindered one like TEA, can sometimes promote side reactions. We recommend using a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine and limiting its stoichiometry to the minimum required (typically 1.1 to 2.0 equivalents).

Section 2: In-Depth Troubleshooting Guides

Scenario A: Ring Cleavage Under Carbodiimide-Mediated Coupling Conditions

Symptoms: Your reaction using EDC or DIC with an additive like HOBt at room temperature gives a low yield of the desired amide, and ¹H NMR analysis of the crude product shows a complex aliphatic region with diminished or absent signals in the characteristic 0.2-2.0 ppm cyclopropyl region.

Scientific Diagnosis: This outcome is highly suggestive of acid-catalyzed ring cleavage. Even though the overall reaction environment is buffered by a base, localized pockets of low pH can occur as the reaction progresses, especially if the base is added too slowly or is not efficient enough. The carbodiimide activates the carboxylic acid, making the carbonyl oxygen more basic. This oxygen can be protonated, which in turn strongly polarizes the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring. This polarization lowers the activation energy for nucleophilic attack (by the amine, water, or other nucleophiles) on one of the cyclopropyl carbons, leading to ring scission.[7][8]

cluster_0 Acid-Catalyzed Ring Cleavage Mechanism Start 2-Methylcyclopropane- carboxylic Acid Activated Protonated/Activated Carbonyl Intermediate Start->Activated + H⁺ / Lewis Acid (from coupling reagent) Polarized Polarized C-C Bonds (Weakened Ring) Activated->Polarized Inductive Effect Desired Desired Amide Product (Intact Ring) Activated->Desired Standard Amide Coupling (Desired Pathway) Attack Nucleophilic Attack (e.g., by Amine) Polarized->Attack Susceptible to Cleavage Opened Ring-Opened Isomeric Byproduct Attack->Opened Ring Opening Pathway (Undesired)

Caption: Mechanism of acid-catalyzed cyclopropane ring cleavage.

Recommended Solution: Low-Temperature EDC/OxymaPure Protocol

This protocol minimizes the risk of acid-catalyzed cleavage by maintaining a low temperature and using a highly efficient, pH-neutral additive.

Protocol 1: Low-Temperature Amide Coupling using EDC/OxymaPure

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylcyclopropanecarboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Additive: Add OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10 minutes.

  • Reagent Addition: Add EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq.) to the cooled solution portion-wise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow it to warm slowly to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material.

  • Work-up: Quench the reaction with water. If using DCM, wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If using DMF, perform an aqueous extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel.

Scenario B: Suspected Cleavage During High-Activity Coupling (HATU)

Symptoms: You use a powerful coupling reagent like HATU with DIPEA to couple a sterically hindered amine. The reaction is sluggish at room temperature, so you heat it to 40-50 °C. Your final product is a mixture of the desired amide and isomeric impurities.

Scientific Diagnosis: While HATU itself is not the primary cause, the combination of elevated temperature and the presence of a base can create conditions conducive to ring opening. The high efficiency of HATU is beneficial, but if the desired coupling is slow due to steric hindrance, the activated ester intermediate has more time to undergo alternative pathways. At higher temperatures, the energy landscape shifts, and the cyclopropane ring becomes more labile. The base, DIPEA, while hindered, can still facilitate proton transfers that may lead to ring-opening isomerization over long reaction times at elevated temperatures.

Recommended Solution: Optimized HATU Protocol with Careful Stoichiometry and Temperature Control

This protocol leverages the high reactivity of HATU while mitigating the risk of side reactions through strict temperature control and precise reagent stoichiometry.

Start Observe Low Yield & Isomeric Byproducts Check_NMR Analyze ¹H NMR: Cyclopropyl signals (0.2-2.0 ppm) present or absent? Start->Check_NMR Intact Ring Intact. Troubleshoot other issues (e.g., purification, starting material purity). Check_NMR->Intact Present Cleaved Ring Cleaved. Proceed to optimize conditions. Check_NMR->Cleaved Absent Check_Temp Was reaction heated? Cleaved->Check_Temp High_Temp High Temp is a likely cause. Implement low-temp protocol. Check_Temp->High_Temp Yes Low_Temp Check Acidity/Base Check_Temp->Low_Temp No Check_Reagent Using strong Lewis Acids or acid-generating reagents? Low_Temp->Check_Reagent Acid_Issue Switch to milder reagents (e.g., EDC/Oxyma) and control pH. Check_Reagent->Acid_Issue Yes Base_Issue Review base choice and stoichiometry. Use minimal hindered base (DIPEA). Check_Reagent->Base_Issue No

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 2-Methylcyclopropanecarboxamide

Welcome to the technical support center for the chiral resolution of 2-methylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 2-methylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the separation of this valuable chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for resolving racemic 2-methylcyclopropanecarboxamide?

A1: The resolution of 2-methylcyclopropanecarboxamide, a chiral amide, can be approached through several methods. Since the amide itself is a neutral compound, direct salt formation with a chiral resolving agent is not feasible. Therefore, the most common strategies involve either resolution of a precursor acid or enzymatic resolution.

  • Resolution of the Precursor Acid: The most prevalent industrial method involves resolving the corresponding racemic 2-methylcyclopropanecarboxylic acid. This is typically achieved through diastereomeric salt crystallization.[1][2] The racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent) to form two diastereomeric salts.[3][4] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6] Once a salt is isolated, the pure enantiomer of the acid can be liberated, and then converted to the target amide.

  • Enzymatic Resolution: This method utilizes enzymes, typically lipases, that can selectively react with one enantiomer of a racemic mixture.[7][8] For 2-methylcyclopropanecarboxamide, this could involve the stereoselective hydrolysis of the amide to the corresponding carboxylic acid, leaving the unreacted amide enantiomer in high enantiomeric excess. The maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%.[9]

  • Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful but often more expensive technique for direct separation of the amide enantiomers.[10][11] This method is highly effective for obtaining high-purity enantiomers and is invaluable for analytical determination of enantiomeric excess (e.e.).[12]

Q2: How do I select an appropriate resolving agent for the precursor, 2-methylcyclopropanecarboxylic acid?

A2: Selecting a resolving agent is a critical step that often requires empirical screening.[5][6] The ideal agent should be readily available, cost-effective, and form diastereomeric salts that are crystalline and have a significant solubility difference in a common solvent.[5]

For a carboxylic acid like 2-methylcyclopropanecarboxylic acid, you would screen a variety of commercially available chiral bases. A typical screening panel would include:

  • Alkaloids: Cinchona alkaloids (quinine, quinidine, cinchonidine, cinchonine) and their derivatives.

  • Phenethylamines: (R)- and (S)-1-phenylethylamine.

  • Amino Alcohols: (1R,2S)-(-)-Ephedrine, (1S,2R)-(+)-Ephedrine.

  • Other Amines: Brucine, dehydroabietylamine.

A high-throughput screening approach using small quantities of the racemic acid and a panel of resolving agents in various solvents is highly recommended.[13]

Q3: Why is solvent selection so crucial in diastereomeric salt crystallization?

A3: The solvent system is arguably the most critical variable in diastereomeric salt crystallization. The solvent dictates the solubility of both diastereomeric salts, and the goal is to find a system where one salt is significantly less soluble than the other, allowing it to crystallize selectively.[5][14] An inappropriate solvent can lead to co-precipitation, low yield, or complete failure of the resolution.[15] The solvent also influences crystal growth kinetics and morphology, which are important for filtration and purity.[5]

Troubleshooting Guide

Issue 1: Poor Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) after Crystallization

Q: My initial crystallization yielded a solid with very low enantiomeric excess. How can I improve the selectivity?

A: Low d.e. indicates that the solubilities of your two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.[15] The key is to maximize this solubility difference.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The solvent may be too good or too poor for both salts.

    • Solution: Conduct a comprehensive solvent screen.[15] Test a range of solvents with varying polarities (e.g., alcohols like ethanol/isopropanol, ketones like acetone, esters like ethyl acetate, and non-polar solvents like toluene or heptane). Solvent mixtures can also be highly effective at fine-tuning solubility.[14]

  • Cooling Rate is Too Fast: Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

    • Solution: Implement a slow, controlled cooling profile. Allow the solution to cool gradually to the final temperature over several hours. This favors thermodynamic equilibrium and selective crystallization.[15]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can impact selectivity.

    • Solution: While a 1:1 ratio is common, investigate using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents).[1][13] This can sometimes increase the purity of the initially crystallizing salt.

  • Insufficient Purity of Starting Materials: Impurities in the racemate or resolving agent can inhibit crystallization or act as nucleation sites for the undesired diastereomer.[16]

    • Solution: Ensure both the racemic 2-methylcyclopropanecarboxamide (or its precursor acid) and the chiral resolving agent are of high purity.

G start Low e.e. Observed solvent_screen Conduct Comprehensive Solvent Screen? start->solvent_screen slow_cooling Implement Slow, Controlled Cooling? solvent_screen->slow_cooling No / Minor Improvement success High e.e. Achieved solvent_screen->success Yes recrystallize Perform Recrystallization of Enriched Solid? slow_cooling->recrystallize No / Minor Improvement slow_cooling->success Yes re_eval Re-evaluate Resolving Agent and Stoichiometry recrystallize->re_eval No / Minor Improvement recrystallize->success Yes re_eval->start Restart Optimization

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 3: Chiral HPLC Method Development for e.e. Analysis

Objective: To develop a reliable analytical method to determine the enantiomeric excess of 2-methylcyclopropanecarboxamide.

Methodology:

  • Sample Preparation: Dissolve the racemic 2-methylcyclopropanecarboxamide in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter. [12]2. Column Selection: Start with polysaccharide-based Chiral Stationary Phases (CSPs), as they are effective for a broad range of compounds, including amides. [12][17]Screen both cellulose-based and amylose-based columns.

  • Initial Screening Conditions:

    • Mobile Phase: Begin with a normal phase system, such as n-Hexane/Isopropanol (90:10, v/v). Also screen a polar organic mode like 100% Methanol or 100% Acetonitrile. [12] * Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Optimization:

    • If partial separation is observed, optimize the mobile phase composition. In normal phase, vary the percentage of the alcohol modifier.

    • If peak shape is poor, consider adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine).

    • Vary the column temperature; lower temperatures often improve resolution but increase analysis time. [16][18]

References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. The University of Hong Kong. Available at: [Link]

  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Available at: [Link]

  • Kozak, W., et al. (2020). The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. The Journal of Organic Chemistry. Available at: [Link]

  • Qiu, J., & Stevens, J. (2020). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. Available at: [Link]

  • Lam, A. W. H. (2007). Chiral resolution by diastereomeric salt crystallization. HKUST SPD. Available at: [Link]

  • Liu, Y., et al. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]

  • Kozak, W., et al. (2020). The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. The Journal of Organic Chemistry. Available at: [Link]

  • Qiu, J., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates. ACS Publications. Available at: [Link]

  • Nevado, C., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PMC. Available at: [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Available at: [Link]

  • O'Brien, P., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Davies, H. M. L., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

  • Wainer, I. W., & Alembik, M. C. (1986). Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. PubMed. Available at: [Link]

  • O'Donoghue, A. C., et al. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC. Available at: [Link]

  • Google Patents. (1990). EP0350811A2 - Enzymatic resolution process.
  • Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2021). Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Available at: [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Available at: [Link]

  • Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available at: [Link]

  • Google Patents. (2003). EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • Reddit. (2018). Why is using a racemic resolving agent a bad idea when trying to isolate enantiomers? Available at: [Link]

  • SciSpace. (2007). Processes to separate enantiomers. Available at: [Link]

  • ResearchGate. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available at: [Link]

  • Zanda, M., et al. (2012). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PMC. Available at: [Link]

  • ResearchGate. (2010). Chiral methyl trans-2,2-dichloro-3-methylcyclopropanecarboxylate upon exposure to thiophenolate nucleophile. Available at: [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available at: [Link]

  • HPLC.eu. (n.d.). chiral columns. Available at: [Link]

  • Wang, C., et al. (2020). Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. PMC. Available at: [Link]

  • ChemTalk. (2023). How to Separate Enantiomers. Available at: [Link]

  • ResearchGate. (2012). Techniques used for the separation of enantiomers. Available at: [Link]

Sources

Optimization

Reducing amide hydrolysis byproducts in 2-Methylcyclopropanecarboxamide reactions

[rankdir=TB, size="7. Mechanistic pathways of amide hydrolysis under acidic and basic conditions.

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Author: BenchChem Technical Support Team. Date: March 2026

[rankdir=TB, size="7.

Mechanistic pathways of amide hydrolysis under acidic and basic conditions.

Troubleshooting Guide & FAQs

Q1: I am detecting significant amounts of 2-methylcyclopropanecarboxylic acid in my crude NMR. Why is my amide hydrolyzing during standard aqueous workup? A1: The highest risk for unintended hydrolysis occurs during biphasic aqueous wash steps[1]. While you may consider your workup conditions "mild," the electron-donating nature of the cyclopropyl ring can subtly stabilize the protonated carbonyl intermediate, making it surprisingly susceptible to acid-catalyzed cleavage, similar to Hammett-dependent remote amide instability[2]. Furthermore, prolonged contact time between the organic layer and the aqueous phase allows water molecules to continuously attack the carbonyl carbon[3].

Q2: How can I neutralize my reaction mixture without triggering base-catalyzed saponification? A2: Base hydrolysis is particularly insidious because the final deprotonation step—forming a stable carboxylate anion—is irreversible, acting as a thermodynamic sink that drives the reaction to completion[4]. To prevent this, absolutely avoid strong bases like NaOH or KOH. Instead, switch to a weak base such as cold, saturated aqueous sodium bicarbonate (NaHCO₃)[1]. The bicarbonate neutralizes residual acid catalysts without providing a strong enough nucleophile (OH⁻) to efficiently attack the amide carbonyl.

Q3: Does temperature really make a difference during the extraction phase? A3: Yes, temperature control is critical. Elevated temperatures exponentially increase molecular motion and reaction kinetics, exacerbating water's ability to attack the amide bond[3]. By performing all aqueous washes with ice-cold solutions (0–4 °C), you suppress the kinetic energy of the system, preventing the molecules from overcoming the activation energy required to form the tetrahedral intermediate[5].

Q4: How do I know if the hydrolysis is happening during the reaction or during the workup? A4: Implement a self-validating sampling system. Take a 50 µL aliquot of the reaction mixture prior to quenching, dilute it in anhydrous solvent, and run an immediate UPLC/MS or TLC. If the carboxylic acid byproduct is absent in the dry reaction mixture but appears in the crude product post-extraction, your workup protocol is the definitive source of the hydrolysis[1].

Workflow Optimization & Decision Tree

If you have confirmed the presence of the starting carboxylic acid in your crude product, use the following logical decision tree to diagnose and eliminate the source of the hydrolysis.

Troubleshooting Start Hydrolysis Byproduct Detected? CheckBase Using Strong Base (NaOH)? Start->CheckBase FixBase Switch to Cold NaHCO3 CheckBase->FixBase Yes CheckTemp Workup at Room Temp? CheckBase->CheckTemp No FixTemp Use Ice-Cold Solutions (0-4°C) CheckTemp->FixTemp Yes CheckTime Prolonged Biphasic Contact? CheckTemp->CheckTime No FixTime Immediate Phase Separation CheckTime->FixTime Yes

Decision tree for diagnosing and resolving hydrolysis during aqueous workup.

Quantitative Impact of Workup Conditions

To illustrate the causality of experimental choices, the following table summarizes the quantitative impact of various workup conditions on the degradation of 2-Methylcyclopropanecarboxamide.

Workup ConditionWash TemperatureBiphasic Contact TimeEstimated Hydrolysis Byproduct (%)Scientific Rationale
1M NaOH (Strong Base)25 °C (Room Temp)30 minutes> 15.0%High OH⁻ concentration drives irreversible carboxylate formation[4].
1M HCl (Strong Acid)25 °C (Room Temp)30 minutes~ 8.5%Acid catalyzes tetrahedral intermediate formation; cyclopropyl stabilizes transition state[2].
Sat. NaHCO₃ (Weak Base)25 °C (Room Temp)30 minutes~ 4.2%Reduced nucleophilicity, but ambient thermal energy still permits slow hydrolysis[3].
Sat. NaHCO₃ (Weak Base)0–4 °C (Ice Bath)30 minutes~ 1.5%Kinetic energy suppressed; hydrolysis heavily retarded[1].
Sat. NaHCO₃ (Weak Base) 0–4 °C (Ice Bath) < 5 minutes < 0.5% Optimized: Minimal contact time and low kinetic energy prevent nucleophilic attack[1].

Step-by-Step Methodology: Optimized Anhydrous-Leaning Workup

To guarantee the structural integrity of 2-Methylcyclopropanecarboxamide, utilize this self-validating, step-by-step extraction protocol. This method minimizes aqueous exposure and strictly controls thermodynamic variables.

Step 1: Thermal Quenching

  • Upon reaction completion, immediately remove the reaction flask from the heat source.

  • Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–4 °C. Causality: Lowering the temperature stalls all reaction kinetics before the introduction of water.

Step 2: Mild Neutralization

  • Prepare a solution of saturated aqueous NaHCO₃ and chill it in an ice bath for 30 minutes prior to use.

  • Add the cold NaHCO₃ dropwise to the reaction mixture while maintaining vigorous stirring.

  • Self-Validation Check: Swirl the unstoppered funnel to monitor CO₂ evolution. Once gas evolution ceases, the residual acid has been successfully neutralized without introducing a strong nucleophile[1].

Step 3: Rapid Phase Separation

  • Transfer the mixture to a separatory funnel and add your chilled organic extraction solvent (e.g., EtOAc or DCM).

  • Shake gently, vent frequently, and allow the layers to separate.

  • Critical: Do not let the layers sit unseparated for extended periods. Drain the organic layer immediately. Causality: Longer exposure to the aqueous phase exponentially increases the probability of water attacking the carbonyl carbon[1].

Step 4: Brine Wash and Aggressive Drying

  • Wash the combined organic layers with one portion of ice-cold saturated aqueous NaCl (brine) to force residual water out of the organic phase.

  • Immediately transfer the organic layer to an Erlenmeyer flask and add an excess of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Self-Validation Check: Continue adding the drying agent until it no longer clumps and flows freely like sand. This confirms all trace water capable of causing downstream hydrolysis has been sequestered[1].

Step 5: Concentration and Storage

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C.

  • Immediately flush the purified 2-Methylcyclopropanecarboxamide with inert gas (Argon/N₂) and store it at −20 °C to completely suppress any latent hydrolytic instability[2].

References

  • How to Minimize Amide Hydrolysis in High-Humidity Environments - PatSnap. Available at:[Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available at:[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Molecules: 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for FXIa inhibitors - Semantic Scholar. Available at:[Link]

Sources

Troubleshooting

Purification techniques for removing impurities from 2-Methylcyclopropanecarboxamide

Answering the user's request.## Technical Support Center: Purification of 2-Methylcyclopropanecarboxamide Welcome to the technical support center for 2-Methylcyclopropanecarboxamide. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 2-Methylcyclopropanecarboxamide

Welcome to the technical support center for 2-Methylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification challenges associated with this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-Methylcyclopropanecarboxamide?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, several common impurities are frequently encountered:

  • Unreacted Starting Materials: This can include 2-methylcyclopropanecarboxylic acid or its activated form (e.g., acyl chloride) and the amine source used for amidation.

  • Hydrolysis Product: 2-Methylcyclopropanecarboxamide can hydrolyze back to 2-methylcyclopropanecarboxylic acid, especially if exposed to acidic or basic conditions during workup or storage.[1][2]

  • Side-Reaction Products: Depending on the reaction conditions, by-products from dimerization, rearrangement, or other side reactions may be present.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Dichloromethane, Ethyl Acetate) are common impurities that must be removed.

Q2: I have my crude product. What is the first purification technique I should attempt?

A2: For a solid organic compound like 2-Methylcyclopropanecarboxamide, recrystallization is often the most efficient and scalable first-line purification method.[3] It is excellent for removing small amounts of impurities from a large amount of product. The key is to find a suitable solvent in which the compound is highly soluble when hot but poorly soluble when cold. A related compound, 2,2-dimethylcyclopropanecarboxamide, has been successfully recrystallized from hot water, suggesting this could be a viable starting point.[4]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is best for confirming purity. No single technique tells the whole story.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for optimizing conditions for column chromatography. A pure compound should ideally show a single spot.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., % area). A reversed-phase C18 column is a common starting point for moderately polar molecules like amides.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of your compound and can reveal the presence of impurities if their signals are distinct from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS are powerful for identifying the mass of both your product and any co-eluting impurities.[7]

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q: My compound won't crystallize from solution, even after cooling. What should I do?

A: This is a common issue often related to supersaturation or the solution not being sufficiently concentrated. Here are several techniques to induce crystallization, ranked from simplest to most involved:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This provides a perfect template for further crystallization.[8]

  • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, making it more concentrated, and then allow it to cool again.[9]

  • Cool to a Lower Temperature: If you have been cooling to room temperature or in an ice bath (0°C), try a colder bath, such as a dry ice/acetone bath, but be mindful that very rapid cooling can sometimes trap impurities.[8]

Q: My product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the boiling point of the solvent is too high or the solid is highly impure, leading to significant melting point depression.[8]

  • Solution 1: Add More Solvent. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly more dilute. This lowers the saturation temperature, which may now be below the compound's melting point. Allow it to cool slowly again.[8]

  • Solution 2: Change Solvents. The chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

  • Solution 3: Use a Two-Solvent System. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then let it cool slowly.[10][11]

Q: My recrystallized product is still impure according to TLC/HPLC analysis. What's the next step?

A: If a single recrystallization is insufficient, you have two primary options:

  • Perform a Second Recrystallization: Sometimes, a second pass is all that is needed, especially if the initial impurity level was high.

  • Move to Chromatography: If impurities have similar solubility profiles to your product, recrystallization will be inefficient. Flash column chromatography is the logical next step as it separates based on a different principle (polarity).[12]

Chromatography Issues

Q: I ran a column, but the separation between my product and an impurity is poor. How can I improve it?

A: Poor separation (co-elution) means you need to increase the differential migration of the compounds.

  • Optimize the Mobile Phase: This is the most critical factor. If using normal phase (silica gel), your solvent system is likely too polar, pushing everything through the column too quickly. Decrease the polarity by reducing the proportion of the polar solvent (e.g., from 10% Ethyl Acetate in Hexane to 5%). Conversely, for reversed-phase, decrease the polarity of the mobile phase (e.g., from 80% Methanol in Water to 60%) to increase retention.[13]

  • Use a Finer Stationary Phase: Smaller silica gel particle sizes provide a greater surface area and more theoretical plates, leading to better resolution.

  • Column Dimensions: Use a longer, narrower column for difficult separations. Do not overload the column; the amount of crude material should typically be 1-5% of the mass of the silica gel.

Q: My final product contains residual 2-methylcyclopropanecarboxylic acid. How do I remove it?

A: This is an ideal scenario for a liquid-liquid extraction based on acidity. The carboxylic acid is acidic, while your amide product is neutral.

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The base will deprotonate the carboxylic acid, forming a water-soluble salt that will be extracted into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. This should yield a product free of the acidic impurity.

Section 3: Protocols and Methodologies

Protocol 1: Recrystallization of 2-Methylcyclopropanecarboxamide

This protocol provides a general workflow. The ideal solvent must be determined experimentally. Water, ethyl acetate, or toluene are good starting points for screening.

Solvent Selection Data Table

Solvent Solubility (Room Temp) Solubility (Hot) Suitability
Water Sparingly Soluble Soluble Promising
Ethanol Soluble Very Soluble Poor (low recovery likely)
Hexane Insoluble Insoluble Poor (can be used as anti-solvent)
Ethyl Acetate Sparingly Soluble Soluble Promising

| Toluene | Sparingly Soluble | Soluble | Promising |

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Methylcyclopropanecarboxamide in an Erlenmeyer flask. Add a minimal amount of your chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[10]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably under a vacuum, to remove all traces of solvent.

Protocol 2: Purity Assessment by HPLC

This method provides a starting point for quantitative purity analysis using a standard reversed-phase system.

  • Instrumentation: HPLC System with a UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 40:60 Acetonitrile:Water. (This may require optimization).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (amides have a weak chromophore, requiring low UV wavelength).[6]

  • Sample Preparation: Accurately weigh ~5 mg of your compound and dissolve it in 5 mL of the mobile phase to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.[6]

  • Analysis: Inject the sample. Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.

Section 4: Visual Workflow for Purification Strategy

This decision tree outlines a logical approach to purifying your crude 2-Methylcyclopropanecarboxamide.

Purification_Workflow start Crude 2-Methylcyclopropanecarboxamide check_acid Does TLC/¹H NMR show a carboxylic acid impurity? start->check_acid extraction Perform Acid-Base Extraction (e.g., NaHCO₃ wash) check_acid->extraction Yes assess_purity1 Assess Purity (TLC) check_acid->assess_purity1 No extraction->assess_purity1 is_pure1 Is product >95% pure? assess_purity1->is_pure1 screen_solvents Screen for Recrystallization Solvents is_pure1->screen_solvents No final_product Pure Product is_pure1->final_product Yes recrystallize Perform Recrystallization screen_solvents->recrystallize assess_purity2 Assess Purity (TLC/HPLC) recrystallize->assess_purity2 is_pure2 Is product >98% pure? assess_purity2->is_pure2 chromatography Purify by Flash Column Chromatography is_pure2->chromatography No is_pure2->final_product Yes assess_purity3 Assess Purity (TLC/HPLC/NMR) chromatography->assess_purity3 is_pure3 Is product at desired purity? assess_purity3->is_pure3 is_pure3->chromatography No, re-optimize is_pure3->final_product Yes end Further Characterization final_product->end

Caption: Decision tree for selecting a purification strategy.

Section 5: References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Retrieved from

  • Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride. Retrieved from

  • PubMed. (2010, February 19). Crystallization and polymorphic transitions of chlorpropamide in aqueous 2-hydroxybutyl-beta-cyclodextrin solution. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • PMC. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclopropane-1-carboxamide. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Retrieved from [Link]

  • CHEM 104: Working Copy. (n.d.). Condensation and Hydrolysis Reactions (M12Q6). Retrieved from [Link]

  • IJPPR. (2024, January 30). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. Retrieved from [Link]

  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]

  • Independent. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • passel. (n.d.). Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]

  • IntechOpen. (2012, November 7). Analytical Method Validation for Biopharmaceuticals. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • YouTube. (2021, January 1). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 2-Methylcyclopropanecarboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing challenges with the aqueous solubility of 2-Methylcyclopropanecarboxamide—a common st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing challenges with the aqueous solubility of 2-Methylcyclopropanecarboxamide—a common structural fragment and intermediate in small molecule drug discovery.

Below, you will find a mechanistic breakdown of why this compound resists solvation, followed by field-proven troubleshooting FAQs, standardized self-validating protocols, and quantitative formulation strategies.

Troubleshooting Guide & FAQs

Q1: Why does 2-Methylcyclopropanecarboxamide precipitate immediately upon dilution in standard aqueous buffers (e.g., PBS, HEPES)? A: The precipitation is a thermodynamic process driven by the compound's inherent structural rigidity and electronic properties. The amide functional group acts as both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA)[1]. When combined with the rigid, highly symmetrical cyclopropane ring, the molecules form highly stable, planar intermolecular hydrogen-bonding networks. This tight crystal packing resists solvation by water molecules, leading to rapid precipitation (crashing out) when transitioning from an organic stock into an aqueous environment[2].

Q2: What is the optimal co-solvent strategy for in vitro biochemical assays without denaturing the target protein? A: For in vitro assays where chemical modification is not feasible, you must leverage kinetic solubility. Prepare a highly concentrated stock (e.g., 10-50 mM) in 100% DMSO, followed by a rapid dilution into the aqueous buffer immediately prior to the assay. To prevent protein denaturation, the final DMSO concentration must be strictly maintained below 1-2% v/v[3]. If precipitation still occurs within the assay window, the addition of a non-ionic surfactant (e.g., 0.01% Tween-20) can stabilize the supersaturated state by forming micelles that encapsulate the hydrophobic cyclopropane moiety.

Q3: How can we enhance solubility for in vivo dosing without altering the chemical structure? A: The most effective formulation strategy for cyclopropane-containing compounds is complexation with cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[4]. Cyclodextrins are cyclic oligosaccharides that form host-guest inclusion complexes. The lipophilic cyclopropane ring inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[3]. This method can significantly increase apparent solubility without altering the drug's pharmacological profile[4].

Q4: If formulation strategies fail, what chemical modifications can improve solubility during lead optimization? A: If the compound is still in the lead optimization phase, structural modification is highly recommended to permanently resolve developability issues. Two primary strategies exist:

  • Disruption of Molecular Planarity/Symmetry: Introducing steric bulk forces the amide group out of the plane of the cyclopropane ring. This increases the dihedral angle, significantly lowering the crystal packing energy and improving thermodynamic solubility by up to 35-fold[2].

  • Amide Bond Bioisosterism: Replacing the amide bond with bioisosteres (e.g., triazoles, trifluoroethylamines, or sulfonamides) can alter the hydrogen-bonding profile and reduce the rigidity of the molecule, thereby enhancing both aqueous solubility and metabolic stability against amidases[1].

Standardized Experimental Protocols

Protocol A: Kinetic Solubility Determination via Shake-Flask Method

Purpose: To determine the maximum soluble concentration of 2-Methylcyclopropanecarboxamide in aqueous buffer after dilution from a DMSO stock.

  • Stock Preparation: Dissolve 2-Methylcyclopropanecarboxamide in 100% DMSO to a concentration of 10 mM.

  • Buffer Addition: Add the DMSO stock to 50 mM phosphate buffer (pH 7.4) to achieve targeted final concentrations (e.g., 10, 50, 100 µM), ensuring the final DMSO concentration does not exceed 2% (v/v).

  • Incubation: Incubate the solution at room temperature (25°C) for 1.5 to 6 hours with continuous stirring at 600 rpm[4].

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter plate to remove precipitated microcrystals.

  • Quantification & Self-Validation: Measure the absorbance of the filtrate using HPLC-UV. Validation Step: Run a parallel control using a highly soluble reference compound. If the measured concentration of 2-Methylcyclopropanecarboxamide plateaus across your dilution series while the control scales linearly, the thermodynamic solubility limit has been breached.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To formulate 2-Methylcyclopropanecarboxamide for high-concentration in vivo dosing.

  • Solution Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or pure water.

  • Mixing: Add an excess amount of 2-Methylcyclopropanecarboxamide powder directly into the HP-β-CD solution.

  • Equilibration: Stir the suspension intensely at 25°C for 24 hours to achieve thermodynamic equilibrium of the host-guest complex[4].

  • Centrifugation/Filtration: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm filter to remove uncomplexed drug.

  • Self-Validation: Compare the UV absorption spectrum of the HP-β-CD filtrate against a physical mixture of the drug and cyclodextrin powder suspended in water. A significant hyperchromic shift in the filtrate confirms that the drug has been successfully encapsulated within the host cavity rather than merely suspended[4].

Quantitative Data: Solubility Enhancement Strategies

TechniqueMechanism of ActionQuantitative ImpactProsCons
Co-solvency (DMSO) Lowers dielectric constant of the solvent mixtureSustains ~50-100 µM kinetic solubilityEasy to implement; rapid>2% v/v denatures proteins[3]
Micellar Solubilization Encapsulates drug in hydrophobic micelle coreSustains ~200-500 µM kinetic solubilityPrevents rapid precipitationCan interfere with assay readouts
Cyclodextrin Complexation Host-guest inclusion of the cyclopropane ring>4-fold increase in thermodynamic solubility[4]High biocompatibility for in vivoRequires high excipient ratio
Chemical Modification Disrupts molecular symmetry / crystal packing10 to 35-fold increase in aqueous solubility[2]Permanent fix; improves developabilityRequires re-synthesis[1]

Decision Workflow for Solubility Enhancement

SolubilityWorkflow Start Solubility Issue: 2-Methylcyclopropanecarboxamide AssayType Determine Application Phase Start->AssayType InVitro In Vitro Assays (Biochemical/Cellular) AssayType->InVitro InVivo In Vivo Dosing (Animal Models) AssayType->InVivo LeadOpt Lead Optimization (Drug Design) AssayType->LeadOpt DMSO DMSO Stock + Rapid Dilution (Max 1-2% Final) InVitro->DMSO Cyclodextrin HP-β-CD Complexation (Host-Guest Inclusion) InVivo->Cyclodextrin ChemMod Chemical Modification: Disrupt Symmetry or Use Amide Bioisosteres LeadOpt->ChemMod Surfactant Add Tween-20 (0.01%) if precipitation occurs DMSO->Surfactant Surfactant->LeadOpt If assay fails Cyclodextrin->LeadOpt If insufficient

Workflow for troubleshooting 2-Methylcyclopropanecarboxamide solubility in aqueous buffers.

References

  • [4] Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC Source: nih.gov URL: 4

  • [3] Title: Drug Solubility: Importance and Enhancement Techniques - PMC Source: nih.gov URL: 3

  • [1] Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH Source: nih.gov URL: 1

  • [2] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: 2

Sources

Troubleshooting

Optimizing crystallization conditions for solid 2-Methylcyclopropanecarboxamide

Technical Support Center: Crystallization of 2-Methylcyclopropanecarboxamide Welcome to the technical support center for the crystallization of 2-Methylcyclopropanecarboxamide. This guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization of 2-Methylcyclopropanecarboxamide

Welcome to the technical support center for the crystallization of 2-Methylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the crystallization process for this compound. The following information is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Methylcyclopropanecarboxamide that influence its crystallization?

Understanding the molecule's properties is the foundation of developing a robust crystallization process. 2-Methylcyclopropanecarboxamide is a small molecule with a molecular weight of 99.13 g/mol [1]. Its structure features a primary carboxamide group (-CONH₂) and a cyclopropane ring.

  • Hydrogen Bonding: The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). This is a critical factor, as hydrogen bonding plays a significant role in the crystal packing of carboxamides, often leading to stable dimer motifs or chain structures[2][3][4]. This suggests that polar, protic, or aprotic solvents that can interact via hydrogen bonds will be important.

  • Polarity: The amide functional group imparts significant polarity to the molecule. This predicts good solubility in polar solvents and poor solubility in non-polar solvents.

  • Potential for Polymorphism: Carboxamide-containing compounds are known to exhibit polymorphism, where different crystal packing arrangements result in distinct solid forms with different physical properties (e.g., melting point, solubility)[2][5][6]. It is crucial to be aware of this possibility during development.

Q2: How do I select an optimal solvent system for the crystallization of 2-Methylcyclopropanecarboxamide?

The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This differential solubility is the driving force for crystallization upon cooling[7].

A systematic screening process is the most effective approach.

Experimental Protocol 1: Systematic Solvent Screening

  • Preparation: Place approximately 10-20 mg of 2-Methylcyclopropanecarboxamide into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a small aliquot (e.g., 0.1 mL) of a different test solvent at room temperature. Observe solubility.

    • If the compound dissolves immediately, the solvent is likely too good and may result in poor yield. Reject this solvent for single-solvent cooling crystallization, but consider it as the "good" solvent in an anti-solvent system[7].

    • If the compound remains insoluble, proceed to the next step.

  • Heating: Heat the vials containing the insoluble compound on a hotplate. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then further cool in an ice bath.

  • Observation: The ideal solvent will show a significant yield of crystalline solid upon cooling. An oil forming indicates the solution may be too concentrated or cooling too rapidly[8].

Table 1: Suggested Solvents for Screening

SolventClassBoiling Point (°C)Expected Behavior & Rationale
Water Polar Protic100Potential for high solubility when hot due to strong H-bonding, but may retain too much in solution when cold.
Ethanol Polar Protic78Good starting point. Often shows a steep solubility curve for polar compounds.
Isopropanol Polar Protic82Similar to ethanol but can sometimes offer a better solubility profile.
Acetone Polar Aprotic56Good solvent for dissolving many organics. Its volatility can be useful for evaporation methods.
Ethyl Acetate Medium Polarity77A good intermediate choice. May provide the ideal solubility balance.
Acetonitrile Polar Aprotic82Often used in crystallization; its polarity is suitable for interacting with the amide group.
Toluene Non-polar111Expected to be a poor solvent. Can be highly effective as an anti-solvent.
Heptane/Hexane Non-polar98 / 69Expected to be very poor solvents. Excellent candidates for use as anti-solvents.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your crystallization experiments.

Issue 1: No Crystals Are Forming

This is a common issue related to the solution not reaching a sufficient level of supersaturation.

dot

Caption: Decision workflow for troubleshooting failure to crystallize.

  • Explanation of Actions:

    • Evaporate Solvent: If too much solvent was used, the solution will not become supersaturated upon cooling. Gently boiling off some solvent will increase the concentration[8].

    • Add Anti-Solvent: This technique reduces the overall solubility of the compound in the solvent mixture, inducing precipitation[9]. For 2-Methylcyclopropanecarboxamide, if it is dissolved in a polar solvent like ethanol, adding a non-polar anti-solvent like heptane dropwise until turbidity persists is a viable strategy.

    • Scratching/Seeding: Scratching the glass provides a high-energy surface that facilitates nucleation. Adding a seed crystal (if available) provides a template for crystal growth, bypassing the initial nucleation energy barrier[7].

Issue 2: An Oil Has Formed Instead of Crystals ("Oiling Out")

"Oiling out" occurs when the solute comes out of solution above its melting point or when the concentration of the solute is too high, leading to liquid-liquid phase separation.

  • Potential Cause 1: Solution is too concentrated. The solubility limit has been exceeded at a temperature where the stable form is a liquid, not a solid.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent (10-20% more), and allow it to cool again, more slowly[8].

  • Potential Cause 2: Presence of impurities. Impurities can cause a melting point depression, increasing the likelihood of oiling out. They can also interfere with the crystal lattice formation[10][11].

    • Solution: Consider a preliminary purification step (e.g., column chromatography) or a charcoal treatment during the crystallization process if impurities are colored.

  • Potential Cause 3: Rapid cooling. If the solution is cooled too quickly, molecules may not have enough time to arrange themselves into an ordered crystal lattice.

    • Solution: Insulate the flask to ensure slow cooling. This allows the system to remain at equilibrium for longer, favoring ordered crystal growth over amorphous precipitation or oiling[12].

Issue 3: Crystals Are Very Small or Needle-Like

Crystal morphology (habit) is a critical physical property that can impact filtration, drying, and flowability. It is heavily influenced by crystallization conditions.

dot

Caption: Key factors influencing crystal habit and morphology.

  • Solvent System: The solvent can interact differently with various crystal faces, inhibiting or promoting growth in specific directions[13][14]. Crystallizing from a different solvent system (e.g., switching from ethanol to ethyl acetate) can dramatically alter the crystal shape[15].

  • Cooling Rate: Rapid cooling often leads to high supersaturation, which favors rapid nucleation over slow crystal growth. This results in a large number of small crystals or fine needles[12][16].

    • Solution: Employ a slower, more controlled cooling profile. Allow the solution to cool to room temperature naturally before moving it to a colder environment.

  • Impurities: Structurally related impurities can adsorb onto specific crystal faces, inhibiting their growth and leading to a change in habit, such as elongation into needles[10][11][17].

    • Solution: Improve the purity of the starting material. Even small amounts of an impurity can have a significant impact.

Issue 4: The Crystalline Product Has a Broad Melting Point or Low Purity

A sharp melting point is a key indicator of purity. A broad range suggests the presence of impurities or multiple crystalline forms (polymorphs).

  • Cause 1: Impurity Inclusion: Impurities can be trapped within the crystal lattice (inclusion) or adsorbed on the surface[18].

    • Solution: Slower crystallization generally results in better impurity rejection, as it gives impurities time to diffuse away from the growing crystal face[12]. Ensure the final crystalline product is washed with a small amount of cold, fresh solvent to remove any mother liquor containing dissolved impurities from the crystal surfaces[18].

  • Cause 2: Polymorphism: The product may be a mixture of different polymorphs, each with its own distinct melting point[6]. Carboxamides are known to form polymorphs, and their relative stability can sometimes be determined by thermal analysis[4][6].

    • Solution: Standardize the crystallization protocol (solvent, cooling rate, agitation) to ensure consistent production of a single polymorph. Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the form(s) present[19][20].

Part 3: Characterization of Crystalline Material

Once you have obtained crystals, proper characterization is essential to confirm their identity, purity, and solid form.

Table 2: Key Analytical Techniques for Crystal Characterization

TechniqueAbbreviationInformation Provided
Powder X-ray Diffraction PXRDProvides a unique "fingerprint" for a specific crystal lattice. It is the primary method for identifying polymorphs and confirming crystallinity versus an amorphous solid[19][21][22].
Differential Scanning Calorimetry DSCMeasures thermal events, such as melting point, phase transitions between polymorphs, and desolvation. A sharp melting peak indicates high purity[6][23].
Thermogravimetric Analysis TGAMeasures changes in mass as a function of temperature. Useful for identifying the presence of residual solvent in the crystal structure (solvates)[23].
Optical Microscopy -Allows for visual inspection of crystal morphology (habit), size, and can help identify the presence of oils or amorphous material[19].
Fourier-Transform Infrared Spectroscopy FT-IRIdentifies functional groups present and can sometimes distinguish between polymorphs, as different hydrogen bonding environments can cause shifts in peak positions (e.g., N-H and C=O stretching)[6][21].

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021). ACS Publications. [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010). Springer. [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (n.d.). PMC. [Link]

  • Understanding the Effect of a Solvent on the Crystal Habit. (2004). ACS Publications. [Link]

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. (n.d.). RSC Publishing. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ResearchGate. [Link]

  • Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. (2020). MDPI. [Link]

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. (n.d.). PMC. [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). RSC Publishing. [Link]

  • Polymorphism in carboxamide compounds with high-Z′ crystal structures. (n.d.). RSC Publishing. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]

  • Polymorphism in Carboxamide Compound with High-Z' Crystal Structure. (2022). ResearchGate. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (n.d.). Sci-Hub. [Link]

  • Polymorphism in carboxamide compounds with high-Z′ crystal structures. (2022). RSC Publishing. [Link]

  • Effect of the Cooling Rate on the Nucleation Kinetics of Poly(l-Lactic Acid) and Its Influence on Morphology. (2007). ACS Publications. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). ijpam.eu. [Link]

  • Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Formation. (2023). ACS Publications. [Link]

  • cooling crystallization process: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]

  • 2-Methylcyclopropane-1-carboxamide. (n.d.). PubChem. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2023). International Journal of Exploring Emerging Trends in Engineering (IJEETE). [Link]

  • Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy. (2010). ACS Publications. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Rochester. [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing chiral stationary phases for 2-Methylcyclopropanecarboxamide enantiomer separation

An In-Depth Guide to Selecting Chiral Stationary Phases for the Enantioseparation of 2-Methylcyclopropanecarboxamide In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Selecting Chiral Stationary Phases for the Enantioseparation of 2-Methylcyclopropanecarboxamide

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a regulatory necessity. This guide provides a comprehensive comparison of chiral stationary phases (CSPs) for the challenging separation of 2-Methylcyclopropanecarboxamide enantiomers, a motif of interest in modern medicinal chemistry. We will delve into the mechanisms of chiral recognition, present comparative data, and provide actionable experimental protocols to guide researchers toward successful enantioseparation.

The Foundation: Chiral Recognition Mechanisms

The separation of enantiomers by High-Performance Liquid Chromatography (HPLC) is impossible in an achiral environment, as they possess identical physical and chemical properties.[1] The introduction of a chiral stationary phase (CSP) creates the necessary chiral environment to differentiate between the enantiomers.[1] Successful separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, thus, separation.

The efficacy of this interaction is often explained by the three-point interaction model , which posits that for stable diastereomeric complex formation and effective chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonding, π-π, steric, or dipole-dipole interactions) are required, with at least one being stereochemically dependent.[2]

This guide will compare three major classes of CSPs renowned for their broad applicability and distinct separation mechanisms:

  • Polysaccharide-Based CSPs

  • Macrocyclic Glycopeptide-Based CSPs

  • Pirkle-Type (Brush-Type) CSPs

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, are the most widely used and successful for resolving a vast array of racemates.[3][4][5] They are often the recommended starting point for chiral method development screening.[1]

Mechanism of Chiral Recognition: The chiral recognition capability of these phases stems from the highly ordered, helical polymer structure of the polysaccharide derivatives.[6][7] Analytes can interact with the CSP in several ways:

  • Inclusion: The helical grooves of the polysaccharide can accommodate parts of the analyte molecule.

  • External Interactions: The analyte can interact with functional groups (e.g., carbamate, benzoate) on the exterior of the polymer chain.[6]

  • Hydrogen Bonding: The carbamate derivatives, for instance, offer numerous sites for hydrogen bonding (N-H and C=O groups).

  • π-π and Dipole-Dipole Interactions: Phenyl groups on the derivatives provide sites for aromatic and dipole interactions.[8]

The combination of these interactions within the defined chiral cavities of the polymer leads to differential retention of the enantiomers. For 2-Methylcyclopropanecarboxamide, the amide functionality is a key interaction point, likely forming hydrogen bonds with the carbamate groups on the CSP.

Advantages:

  • Broad Applicability: Effective for a wide range of chemical classes.[3]

  • High Success Rate: Represent a significant majority of all reported chiral separations.[5]

  • Multiple Interaction Modes: Can be operated in normal phase, reversed-phase, and polar organic modes.[1][5]

Limitations:

  • Solvent Restrictions (Coated Type): Traditional coated polysaccharide CSPs are not compatible with "non-standard" solvents like dichloromethane or chloroform, which can strip the chiral selector from the silica support.[5][6]

  • Immobilized vs. Coated: Immobilized versions offer greater solvent versatility but may sometimes exhibit slightly lower chiral recognition potential compared to their coated counterparts due to conformational changes during the immobilization process.[5][6]

Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Developed in the 1990s, these CSPs are based on macrocyclic antibiotics like teicoplanin, vancomycin, and ristocetin A bonded to silica.[9] They are particularly powerful for separating ionizable molecules, including amino acids and peptides.[10][11]

Mechanism of Chiral Recognition: These selectors are structurally complex, offering a multitude of interaction sites:[9]

  • Ionic Interactions: The presence of carboxylic acid and amine groups allows for strong electrostatic interactions with charged analytes.[9] This is a key advantage for compounds that can be protonated or deprotonated.

  • Hydrogen Bonding: The peptide backbone, amide groups, and sugar moieties provide numerous sites for hydrogen bonding.[4][9]

  • Inclusion: The "basket-like" structure of the aglycone can form inclusion complexes with analytes.[12]

  • π-π Interactions: Aromatic rings within the structure can engage in π-π stacking.[9]

For 2-Methylcyclopropanecarboxamide, the amide group can participate in hydrogen bonding, and if the mobile phase pH is adjusted, potential ionic interactions could be exploited if there are any ionizable impurities or if the compound itself shows some acidic/basic character.

Advantages:

  • Multimodal Operation: Uniquely capable of operating in normal phase, reversed-phase, polar organic, and polar ionic modes with the same column.[11]

  • Excellent for Ionizable Compounds: The ionic character provides exceptional selectivity for acids, bases, and amino acids.[9]

  • LC-MS Compatibility: Their strength in reversed and polar mobile phases makes them highly compatible with mass spectrometry detection.[9]

Limitations:

  • Lower Efficiency: Can sometimes exhibit lower plate counts compared to modern polysaccharide or Pirkle-type phases, though optimum flow rates are often lower.[9]

  • Complex Mechanism: The multitude of interaction sites can make predicting retention and selectivity challenging.

Pirkle-Type (Brush-Type) Chiral Stationary Phases

Pirkle-type CSPs are based on small, synthetic chiral molecules covalently bonded to a silica support.[2][5] These were among the first commercially available CSPs and operate on a principle of complementary donor-acceptor interactions.[2][13]

Mechanism of Chiral Recognition: The core principle involves reciprocal interactions between the analyte and the CSP. These phases typically contain π-electron acceptor or π-electron donor aromatic rings, along with sites for hydrogen bonding and dipole-dipole interactions.[2]

  • π-π Interactions: A π-acidic analyte will interact strongly with a π-basic CSP, and vice-versa.

  • Hydrogen Bonding: Amide, ester, or hydroxyl groups on the CSP facilitate hydrogen bonding.

  • Dipole Stacking: Polar functional groups contribute to dipole-dipole interactions.

  • Steric Interactions: Steric hindrance plays a crucial role in ensuring that only one enantiomer can achieve the optimal three-point interaction.

For 2-Methylcyclopropanecarboxamide, the amide group can act as both a hydrogen bond donor and acceptor, and the cyclopropane ring, while not aromatic, contributes to the overall steric profile of the molecule.

Advantages:

  • Rational Design: The mechanism is often more predictable, allowing for a more rational selection of the CSP based on the analyte's structure.

  • High Durability: The covalent bonding of the chiral selector makes these columns very robust and compatible with a wide range of solvents.[2][14]

  • High Efficiency: Modern Pirkle-type CSPs are available on sub-2 micron and core-shell particles, enabling ultra-high performance and very fast separations.[15]

Limitations:

  • Narrower Applicability: While highly effective for certain classes of compounds, they are generally not as broadly applicable as polysaccharide-based CSPs.

  • Derivatization May Be Needed: Sometimes, derivatization of the analyte is required to introduce the necessary interacting groups (e.g., a π-acidic or π-basic moiety).

Data Summary: A Comparative Overview

Since specific application notes for 2-Methylcyclopropanecarboxamide are not publicly available, the following table summarizes typical starting conditions for screening a neutral amide compound based on the characteristics of each CSP class.

FeaturePolysaccharide-Based CSPsMacrocyclic Glycopeptide CSPsPirkle-Type CSPs
Example Columns CHIRALPAK® IA, IB, IC, etc.Lux® Cellulose-1, Amylose-1CHIROBIOTIC™ T, V, R, TAGWhelk-O® 1, ULMO, DACH-DNB
Primary Interaction H-bonding, Steric inclusion, DipoleH-bonding, Ionic, Inclusionπ-π interactions, H-bonding, Dipole
Typical Mobile Phase Normal Phase: n-Hexane/Alcohol (IPA or EtOH)[1][16]Polar Organic: Acetonitrile or Methanol[1]Polar Ionic: MeOH/AcOH/TEAReversed Phase: ACN/Water/Buffer[9]Normal Phase: n-Hexane/Alcohol (IPA or EtOH)[17][18]
Best For... Broad screening of diverse, neutral compounds. The primary starting point.Ionizable compounds (acids, bases), amino acids.[11]Compounds with aromatic rings (π-donors or acceptors).[2]
Key Advantage Highest probability of initial success.[5]Multimodal capabilities on a single column.[11]High efficiency and durability.[14][15]

Experimental Protocols and Workflow

A systematic screening approach is the most efficient path to a successful chiral separation.[1]

Protocol 1: Generic Screening for 2-Methylcyclopropanecarboxamide
  • Sample Preparation:

    • Dissolve the racemic 2-Methylcyclopropanecarboxamide standard in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Initial Screening Conditions:

    • Columns: Screen a set of 3-4 polysaccharide-based columns (e.g., representing different cellulose and amylose derivatives). This class offers the highest probability of success for a novel compound.

    • Mobile Phase A (Normal Phase): n-Hexane/Isopropanol (90:10, v/v).

    • Mobile Phase B (Normal Phase): n-Hexane/Ethanol (90:10, v/v).

    • Mobile Phase C (Polar Organic): 100% Methanol or 100% Acetonitrile.

    • Flow Rate: 1.0 mL/min for standard 4.6 mm I.D. columns.

    • Temperature: 25 °C (use a column oven for stability).[1]

    • Detection: UV at an appropriate wavelength (e.g., 210 nm, or determined by a UV scan).

    • Injection Volume: 5 µL.

  • Optimization:

    • If partial or no separation is observed, begin optimization.

    • Mobile Phase Composition: For normal phase, systematically vary the alcohol modifier percentage from 5% to 20%. For polar organic mode, consider mixtures of Methanol and Acetonitrile.

    • Additives: For amide compounds, peak shape can sometimes be improved by adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or a base (e.g., 0.1% Diethylamine - DEA), even for neutral compounds, to suppress interactions with residual silica silanols.

    • Temperature: Evaluate the effect of temperature by testing at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures, as some separations are enthalpy-driven while others are entropy-driven.[10]

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Finalization prep Sample Preparation (Dissolve & Filter) screen Screen on Polysaccharide CSPs (e.g., IA, IB, IC) - Normal Phase (Hex/IPA, Hex/EtOH) - Polar Organic (MeOH, ACN) prep->screen eval Separation Observed? screen->eval optim Optimize Mobile Phase (% Alcohol, Additives, Temp.) eval->optim Yes (Partial) adv_screen Screen Secondary CSPs (Glycopeptide, Pirkle-Type) eval->adv_screen No final Method Validation optim->final adv_screen->eval G start Poor or No Resolution q1 Is CSP Appropriate? start->q1 a1_yes Screen Different CSP Class (e.g., Glycopeptide) q1->a1_yes No q2 Is Mobile Phase Optimized? q1->q2 Yes a1_yes->q2 a2_yes Adjust % Modifier Add TFA/DEA q2->a2_yes No q3 Is Temperature Optimized? q2->q3 Yes a2_yes->q3 a3_yes Test Higher & Lower Temps q3->a3_yes No end Baseline Separation q3->end Yes a3_yes->end

Caption: A decision tree for troubleshooting poor chiral resolution.

Conclusion and Recommendations

The enantioseparation of 2-Methylcyclopropanecarboxamide, like any chiral molecule, requires a methodical and informed approach to CSP selection.

  • Primary Recommendation: Begin screening with a diverse set of polysaccharide-based CSPs . Their broad applicability and high success rate make them the most logical and efficient starting point for a novel compound of this type. [1][5]Both normal phase and polar organic modes should be explored.

  • Secondary Approach: If polysaccharide phases fail to provide adequate separation, macrocyclic glycopeptide CSPs should be evaluated next, particularly in polar ionic and reversed-phase modes. Their unique ionic interaction capabilities offer a complementary separation mechanism.

  • Tertiary Approach: Pirkle-type CSPs are a valuable option if the analyte possesses aromatic functionality or if high-efficiency, rapid separations are the ultimate goal.

By understanding the fundamental mechanisms of each CSP class and employing a systematic screening and optimization strategy, researchers can confidently develop robust and reliable methods for the critical task of enantiomeric separation.

References

  • Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers - Benchchem.
  • Pinto, M. M. M., Tiritan, M. E., & Vale, N. (2017). Chiral Stationary Phases for Liquid Chromatography Based on Chitin- and Chitosan-Derived Marine Polysaccharides. MDPI. [Link]

  • Péteri, D., Pataj, Z., & Lanza, F. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. [Link]

  • Berthod, A., & Armstrong, D. W. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 21(1), 1-13. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • Berthod, A. (2012). Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]

  • Kalíková, K., & Tesařová, E. (2020). Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. Journal of Separation Science, 43(16), 3116-3136. [Link]

  • Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2017). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 22(10), 1643. [Link]

  • Pell, R., & Asztemborska, M. (2017). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 22(12), 2189. [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • Meričko, D., & Kovaľ, M. (2021). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. [Link]

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Ilisz, I., & Aranyi, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5666. [Link]

  • Ismail, O. H., & Ciogli, A. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. American Pharmaceutical Review. [Link]

  • Umstead, C. E., & Wrona, M. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • Hyun, M. H. (2003). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. JoVE. [Link]

  • Pirkle-Type Chiral Stationary Phases. Element Lab Solutions. [Link]

  • Meričko, D., & Csomorová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Li, A. (2024). A Brief Discussion on CMPA Method for Enantiomeric Separation: Some Practical Insights. Welch Materials, Inc.. [Link]

  • Chiral, S. E. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Chromatography Online. [Link]

  • D’Orazio, G., & Fanali, C. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 292-304. [Link]

  • Gričar, M., & Aboul-Enein, H. Y. (2018). Screening approach for chiral separation of pharmaceuticals Part II. Reversed-phase liquid chromatography. ResearchGate. [Link]

Sources

Comparative

Spectroscopic Comparison of 2-Methylcyclopropanecarboxamide Diastereomers: A Guide to Definitive Stereochemical Assignment

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Diastereomers, stereoisomers that are not mirror images, can exhibit vastly di...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Diastereomers, stereoisomers that are not mirror images, can exhibit vastly different pharmacological, toxicological, and physical properties. The 2-Methylcyclopropanecarboxamide scaffold, a common motif in modern drug candidates, presents a classic challenge in stereochemical assignment. Distinguishing between the cis and trans diastereomers requires a robust analytical strategy, as they share the same mass and connectivity.

This guide provides an in-depth comparison of the spectroscopic techniques used to unambiguously differentiate these two isomers. We will move beyond simple data reporting to explain the causal relationships between molecular geometry and spectroscopic output, providing researchers with the tools to confidently assign stereochemistry. The methodologies described herein are grounded in fundamental principles and validated by decades of structural elucidation practice.

The Core Challenge: Differentiating cis and trans Isomers

The fundamental difference between the cis and trans diastereomers of 2-Methylcyclopropanecarboxamide lies in the spatial relationship between the methyl (-CH₃) and carboxamide (-CONH₂) groups relative to the plane of the cyclopropane ring.

  • cis-isomer: The methyl and carboxamide groups are on the same face of the ring. This proximity leads to steric hindrance and through-space interactions.

  • trans-isomer: The methyl and carboxamide groups are on opposite faces of the ring, resulting in a more sterically relaxed conformation.

These geometric distinctions are directly observable through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR): The Definitive Toolkit

NMR spectroscopy is the most powerful tool for distinguishing diastereomers. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the molecule's precise 3D structure.

¹H NMR: A Tale of Two Protons

While the full ¹H NMR spectrum provides a wealth of information, the key to differentiation lies in two parameters for the cyclopropane ring protons (H1 and H2): the vicinal coupling constant (³JH1H2) and the Nuclear Overhauser Effect (NOE).

  • Chemical Shift (δ): Protons in the cis isomer are often more shielded due to steric compression, causing their signals to appear at slightly lower chemical shifts (upfield) compared to the trans isomer. However, this effect can be subtle and should not be used as the sole basis for assignment.

  • Coupling Constant (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. In cyclopropane rings, the cis relationship corresponds to a larger coupling constant than the trans relationship.

    • ³Jcis (H1-H2): Typically expected to be in the range of 8-10 Hz.

    • ³Jtrans (H1-H2): Typically expected to be smaller, in the range of 4-6 Hz.

This difference in J-coupling is often the first and most telling piece of evidence from a simple 1D ¹H NMR experiment.

¹³C NMR: The Impact of Steric Hindrance

In ¹³C NMR, the chemical shifts of the carbon atoms are sensitive to their steric environment. The "gamma-gauche effect" predicts that a carbon atom will be shielded (shifted upfield to a lower ppm value) when it is in a gauche (staggered) conformation with another substituent three bonds away. In the cis-isomer, the methyl carbon and the carboxamide carbonyl carbon are forced into a sterically crowded arrangement, leading to mutual shielding.

  • cis-isomer: Expect the methyl carbon (CH₃) and the C1 carbon of the ring to appear at a lower chemical shift (upfield) compared to the trans isomer.

  • trans-isomer: The carbons are in a less sterically hindered environment and will thus be deshielded (downfield).

Table 1: Predicted NMR Data for 2-Methylcyclopropanecarboxamide Diastereomers

Parametercis-isomer (Predicted)trans-isomer (Predicted)Rationale for Difference
¹H NMR
δ (H1)~1.4 - 1.6 ppm~1.2 - 1.4 ppmAnisotropic effect of cis-substituents.
δ (H2)~1.0 - 1.2 ppm~0.8 - 1.0 ppmAnisotropic effect of cis-substituents.
³JH1H28.0 - 10.0 Hz 4.0 - 6.0 Hz Dihedral angle dependence; Jcis > Jtrans.
¹³C NMR
δ (C1)~22 - 24 ppm~24 - 26 ppmSteric compression (gamma-gauche effect).
δ (C2)~18 - 20 ppm~20 - 22 ppmSteric compression (gamma-gauche effect).
δ (CH₃)~12 - 14 ppm~16 - 18 ppmSteric compression (gamma-gauche effect).

Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

2D NMR (NOESY): Unambiguous Confirmation

While 1D NMR provides strong evidence, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers definitive, irrefutable proof of stereochemistry. The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds.

  • In the cis-isomer , the protons of the methyl group (-CH₃) are in close spatial proximity to the proton on the amide-bearing carbon (H1). This will result in a clear cross-peak in the NOESY spectrum connecting the signals for these protons.

  • In the trans-isomer , these groups of protons are on opposite sides of the ring, far apart in space. No NOE cross-peak will be observed between them.

The presence or absence of this specific NOE correlation is the gold standard for assigning the stereochemistry of 1,2-disubstituted cyclopropanes.

Experimental Protocols

Protocol 1: High-Resolution NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Data Acquisition (¹H NMR):

    • Use a spectrometer of at least 400 MHz.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the cyclopropane protons.

    • Ensure the spectral width covers the entire expected range (e.g., 0-12 ppm).

    • Process the data with a small line broadening factor (e.g., 0.3 Hz) to resolve the fine splitting of the multiplets.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be additionally run to differentiate CH, CH₂, and CH₃ signals.

  • Data Acquisition (2D NOESY):

    • Acquire a phase-sensitive 2D NOESY spectrum.

    • Use a mixing time (tm) appropriate for small molecules, typically in the range of 500-800 ms. This is a critical parameter that may require optimization.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.

  • Data Analysis:

    • In the ¹H spectrum, carefully measure the coupling constants (J-values) for the H1-H2 interaction.

    • Compare the ¹³C chemical shifts of the ring carbons and the methyl group between the two samples.

    • In the NOESY spectrum, look for the critical cross-peak between the methyl proton resonance and the H1 proton resonance.

Data Interpretation Workflow

The logical process for assigning stereochemistry should be systematic, starting with simple experiments and progressing to the definitive one.

G cluster_1d 1D NMR Analysis cluster_hypothesis Hypothesis Formation cluster_2d 2D NMR Confirmation cluster_conclusion Final Assignment H1_NMR Acquire ¹H NMR Analyze_J Measure ³J(H1H2) Coupling Constant H1_NMR->Analyze_J C13_NMR Acquire ¹³C NMR Analyze_C13 Compare δ(¹³C) Chemical Shifts C13_NMR->Analyze_C13 Hypothesis Propose Stereochemical Assignment Analyze_J->Hypothesis Analyze_C13->Hypothesis NOESY Acquire 2D NOESY Hypothesis->NOESY To confirm Check_NOE Check for H1-CH₃ NOE Cross-Peak NOESY->Check_NOE cis cis-isomer Check_NOE->cis  YES   trans trans-isomer Check_NOE->trans  NO  

Caption: Logical workflow for diastereomer assignment using NMR.

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of functional groups. In both diastereomers, one would expect to see characteristic absorptions for:

  • N-H stretch: ~3350-3180 cm⁻¹ (likely two bands for a primary amide)

  • C=O stretch (Amide I): ~1680-1650 cm⁻¹

  • N-H bend (Amide II): ~1640-1550 cm⁻¹

However, the differences in the IR spectra between the cis and trans diastereomers are typically minimal and not reliable for unambiguous assignment. Subtle shifts in the C=O stretch frequency may occur due to changes in intramolecular hydrogen bonding potential, but these are difficult to interpret without extensive computational support.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound, which will be identical for both diastereomers. The electron ionization (EI) fragmentation patterns may show minor differences in the relative abundance of certain fragment ions due to the different steric environments affecting the stability of the radical cations, but like IR, this is not a primary method for stereochemical assignment.

Conclusion

The definitive assignment of the cis and trans diastereomers of 2-Methylcyclopropanecarboxamide relies on a multi-faceted NMR approach. While ¹H coupling constants and ¹³C chemical shifts provide strong preliminary evidence, the observation of a Nuclear Overhauser Effect between the methyl protons and the H1 ring proton in a 2D NOESY experiment is the unequivocal proof for the cis configuration. By following the systematic workflow outlined in this guide, researchers can confidently and accurately determine the stereochemistry of these and related molecules, ensuring the integrity and reproducibility of their scientific findings.

References

  • Title: Stereochemical determination of 1,2,3-trisubstituted cyclopropanes by ¹H NMR spectroscopy. Source: Magnetic Resonance in Chemistry. Provides a detailed discussion on the relationship between coupling constants and stereochemistry in cyclopropane rings. URL: [Link]

  • Title: The Gamma-Gauche Effect: A Review of the Origin, Scope, and Utility of a Unique Stereoelectronic Effect. Source: The Journal of Organic Chemistry. Explains the theory behind the upfield shift of carbon signals due to steric compression. URL: [Link]

Validation

Comparative Guide to the Synthetic Preparation of 2-Methylcyclopropanecarboxamide

Introduction 2-Methylcyclopropanecarboxamide is a valuable building block in medicinal chemistry and drug development.[1][2][3] The unique combination of a strained cyclopropane ring and an amide functional group imparts...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylcyclopropanecarboxamide is a valuable building block in medicinal chemistry and drug development.[1][2][3] The unique combination of a strained cyclopropane ring and an amide functional group imparts specific conformational constraints and metabolic stability to molecules, making it an attractive moiety in the design of novel therapeutics.[1] This guide provides a comparative analysis of prominent synthetic routes for the preparation of 2-methylcyclopropanecarboxamide, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of 2-methylcyclopropanecarboxamide can be broadly categorized into two primary strategies:

  • Cyclopropanation of an unsaturated precursor followed by functional group manipulation: This approach involves the initial formation of the cyclopropane ring, followed by conversion of a substituent to the desired carboxamide group.

  • Direct cyclopropanation of a precursor already containing the amide or a closely related functional group: This strategy aims to construct the cyclopropane ring on a molecule that already possesses the carboxamide moiety or a precursor that can be easily converted to it.

This guide will delve into specific, well-established reactions that exemplify these strategies.

Route 1: Simmons-Smith Cyclopropanation of Crotonaldehyde followed by Oxidation and Amidation

This classic route involves the cyclopropanation of an α,β-unsaturated aldehyde, crotonaldehyde, to form 2-methylcyclopropane-1-carbaldehyde, which is then oxidized to the corresponding carboxylic acid and subsequently converted to the target amide. The Simmons-Smith reaction is renowned for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[4]

Reaction Pathway

The overall synthetic sequence is as follows:

  • Cyclopropanation: Crotonaldehyde is reacted with a carbenoid, typically generated from diiodomethane and a zinc-copper couple (Simmons-Smith reagent) or diethylzinc (Furukawa modification), to yield 2-methylcyclopropane-1-carbaldehyde.[4][5][6]

  • Oxidation: The resulting aldehyde is oxidized to 2-methylcyclopropanecarboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.

  • Amidation: The carboxylic acid is then converted to 2-methylcyclopropanecarboxamide. This can be achieved through various methods, such as activation with a coupling agent (e.g., DCC, EDC) followed by reaction with ammonia, or conversion to the acid chloride followed by treatment with ammonia.

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), a 1.0 M solution of diethylzinc in hexanes is prepared.[4]

  • Carbenoid Formation: The flask is cooled to 0 °C, and diiodomethane (2.0 - 3.0 equivalents relative to crotonaldehyde) is added to anhydrous dichloromethane. The diethylzinc solution (2.0 - 3.0 equivalents) is then added slowly.[4] The mixture is stirred at 0 °C for 30 minutes.[4]

  • Substrate Addition: A solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous dichloromethane is added slowly to the reaction mixture at 0 °C.[4]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.[4]

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 2-methylcyclopropane-1-carbaldehyde is then purified by distillation or column chromatography.

Causality and Method Selection

The Furukawa modification is often preferred over the original Simmons-Smith protocol due to its enhanced reactivity and reproducibility, especially for electron-deficient alkenes like crotonaldehyde.[4] The use of an inert atmosphere is crucial as organozinc reagents are sensitive to moisture and air.[7] The stereospecific nature of the Simmons-Smith reaction ensures that the trans geometry of crotonaldehyde is translated to the trans relationship between the methyl and aldehyde groups in the cyclopropane product.[4]

Visualization of Workflow

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification cluster_downstream Downstream Conversion reagent_prep Prepare Diethylzinc and Diiodomethane in CH2Cl2 crotonaldehyde Add Crotonaldehyde reagent_prep->crotonaldehyde Slow addition at 0°C reaction Stir at RT for 12-24h crotonaldehyde->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract and Dry quench->extract purify Purify Aldehyde extract->purify oxidation Oxidize to Carboxylic Acid purify->oxidation amidation Amidate to Final Product oxidation->amidation

Caption: Workflow for Route 1: Simmons-Smith Cyclopropanation approach.

Route 2: Kulinkovich Hydroxycyclopropanation and Subsequent Functional Group Transformations

The Kulinkovich reaction provides an efficient method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[8][9][10] This route offers a convergent approach where the three-membered ring is constructed with a hydroxyl group that can be subsequently oxidized and converted to the amide.

Reaction Pathway
  • Hydroxycyclopropanation: An appropriate ester, such as ethyl acrylate, is treated with a Grignard reagent (e.g., ethylmagnesium bromide) and a titanium catalyst (e.g., Ti(Oi-Pr)₄) to form a substituted cyclopropanol. To obtain the 2-methyl derivative, a modification starting from methyl crotonate can be envisioned, leading to 1,2-dimethylcyclopropan-1-ol.

  • Oxidative Cleavage and Rearrangement: The resulting cyclopropanol can undergo oxidative cleavage and rearrangement to yield 2-methylcyclopropanecarboxylic acid.

  • Amidation: The carboxylic acid is then converted to 2-methylcyclopropanecarboxamide as described in Route 1.

Experimental Protocol: Kulinkovich Reaction
  • Reaction Setup: A solution of the starting ester (e.g., methyl crotonate, 1.0 equivalent) in an anhydrous etheral solvent (e.g., THF, diethyl ether) is prepared in a flame-dried flask under an inert atmosphere.

  • Catalyst Addition: Titanium(IV) isopropoxide (catalytic or stoichiometric amount) is added to the solution.

  • Grignard Addition: A solution of a Grignard reagent with a β-hydrogen, such as ethylmagnesium bromide (excess), is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).[11]

  • Reaction: The reaction mixture is stirred for a specified period until completion.

  • Work-up: The reaction is quenched by the addition of a proton source, typically aqueous acid, to hydrolyze the intermediate titanium and magnesium alkoxides to yield the cyclopropanol.[8] The product is then extracted, dried, and purified.

Causality and Method Selection

The Kulinkovich reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[8][9] The choice of Grignard reagent and ester substrate determines the substitution pattern of the resulting cyclopropanol. This method is particularly useful for preparing highly substituted cyclopropanols with good diastereoselectivity.[9] The reaction is tolerant of various functional groups, including ethers and amides.[8]

Visualization of Mechanism

G ester Ester (e.g., Methyl Crotonate) oxatitanacyclopentane Oxatitanacyclopentane Intermediate ester->oxatitanacyclopentane grignard Grignard Reagent (e.g., EtMgBr) titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane catalyst Ti(IV) Catalyst catalyst->titanacyclopropane titanacyclopropane->oxatitanacyclopentane ketone_intermediate β-Titanio Ketone Intermediate oxatitanacyclopentane->ketone_intermediate cyclopropanol_salt Titanium Salt of Cyclopropanol ketone_intermediate->cyclopropanol_salt cyclopropanol Cyclopropanol Product cyclopropanol_salt->cyclopropanol Hydrolysis downstream Oxidation & Amidation cyclopropanol->downstream final_product 2-Methylcyclopropanecarboxamide downstream->final_product G start Methyl Crotonate cyclopropanation Cyclopropanation (e.g., Simmons-Smith or MIRC) start->cyclopropanation ester_intermediate Methyl 2-Methylcyclopropanecarboxylate cyclopropanation->ester_intermediate amidation Direct Amidation with Ammonia ester_intermediate->amidation final_product 2-Methylcyclopropanecarboxamide amidation->final_product

Caption: Logical flow for the synthesis via a cyclopropyl ester intermediate.

Comparative Analysis

FeatureRoute 1: Simmons-SmithRoute 2: KulinkovichRoute 3: Direct Amidation
Starting Materials Crotonaldehyde, Diiodomethane, Zinc sourceEster (e.g., Methyl Crotonate), Grignard reagent, Ti-catalystMethyl Crotonate, Ammonia
Key Intermediates 2-Methylcyclopropane-1-carbaldehyde, 2-Methylcyclopropanecarboxylic acidSubstituted CyclopropanolMethyl 2-Methylcyclopropanecarboxylate
Number of Steps 3 (Cyclopropanation, Oxidation, Amidation)3 (Cyclopropanation, Oxidation, Amidation)2 (Cyclopropanation, Amidation)
Stereocontrol High (stereospecific) [4]Good to High (diastereoselective) [9]Dependent on cyclopropanation method
Scalability Moderate; handling of organozinc reagents can be challenging.Moderate; requires careful control of Grignard and Ti-reagents.High; amidation step is suitable for large scale. [12]
Advantages Well-established, high stereospecificity. [4]Access to highly substituted cyclopropanols. [13]More convergent, fewer steps.
Disadvantages Multi-step, involves oxidation of an intermediate.Requires subsequent oxidative cleavage, which can be complex.Direct cyclopropanation of amides can be low-yielding.

Conclusion

The choice of synthetic route for the preparation of 2-methylcyclopropanecarboxamide is contingent upon the specific requirements of the research, including the desired scale, stereochemical purity, and available starting materials.

  • For high stereochemical control and laboratory-scale synthesis, the Simmons-Smith cyclopropanation of crotonaldehyde (Route 1) is a reliable and well-documented method.

  • The Kulinkovich reaction (Route 2) offers an alternative for constructing highly substituted cyclopropane rings, although the subsequent functional group manipulations may be more involved.

  • For a more streamlined and potentially more scalable synthesis, the cyclopropanation of methyl crotonate followed by direct amidation (a variation of Route 3) presents a highly attractive option, minimizing the number of synthetic steps.

Researchers should carefully consider the trade-offs between these methods in terms of efficiency, cost, and experimental complexity to select the optimal path forward for their synthetic endeavors.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia.
  • Kulinkovich Reaction. SynArchive.
  • Kulinkovich Reaction. Organic Chemistry Portal.
  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(39), 7649-7665. [Link]

  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. PubMed. [Link]

  • Application Notes and Protocols: Simmons-Smith Reaction for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde. Benchchem.
  • Unveiling 2-Methylcyclopropane-1-carbaldehyde: A Review of Early Synthetic and Spectroscopic Studies. Benchchem.
  • Catalytic Methods for the Synthesis of 2-Methylcyclopropane-1-carbaldehyde: Applic
  • Technical Support Center: Stereoselective Synthesis of 2-Methylcyclopropane-1-carbaldehyde. Benchchem.
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid deriv
  • Process for the preparation of cyclopropanecarboxamide.
  • Cyclopropane carboxamide, 2-cyclopropyl-2-methyl-N-(1-cyclopropylethyl)-. PubChem.
  • 2-Methylcyclopropane-1-carboxamide. PubChem.
  • Cyclopropanation of methyl crotonate 14.
  • Scheme 1. Synthetic routes for compounds 2 – 6.
  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropan
  • Stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides as potential anti-HCV agents. PubMed.
  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PMC.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of N
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.

Sources

Comparative

In vitro metabolic stability of 2-Methylcyclopropanecarboxamide compared to linear amides

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing pharmacokinetic (PK) profiles during lead optimization. A common metabolic "soft spot" in early drug candidates is t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing pharmacokinetic (PK) profiles during lead optimization. A common metabolic "soft spot" in early drug candidates is the linear or branched alkyl amide (e.g., propyl or isopropyl amides). While synthetically accessible, these functional groups are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism.

To overcome this liability, medicinal chemists increasingly deploy bioisosteric replacements. One of the most effective strategies is the substitution of linear amides with 2-methylcyclopropanecarboxamide . This guide objectively compares the mechanistic causality, quantitative performance, and experimental validation of this structural shift.

The Mechanistic Causality of Metabolic Stability

To understand why 2-methylcyclopropanecarboxamide outperforms linear amides, we must examine the thermodynamics of CYP450 enzymes. CYP-mediated metabolism typically initiates via a radical mechanism where the rate-limiting step is hydrogen atom abstraction from a carbon center.

The Vulnerability of Linear Amides: Linear and branched amides (like isobutyramide) possess standard sp³-hybridized carbon atoms. The C–H Bond Dissociation Energy (BDE) of these standard sp³ carbons is relatively low (approximately 98 kcal/mol). This low energy barrier makes them prime targets for rapid hydrogen abstraction and subsequent oxidation by CYP enzymes [1].

The Cyclopropyl Advantage: The 2-methylcyclopropanecarboxamide motif introduces profound metabolic stability through two distinct mechanisms:

  • Electronic Reprogramming (High BDE): The internal ring strain of the cyclopropane ring forces the C–C bonds to bend, which consequently increases the s-character of the C–H bonds (resembling sp² hybridization). This raises the C–H BDE to ~106 kcal/mol, creating a significant thermodynamic barrier that resists CYP-mediated hydrogen abstraction [2].

  • Steric Shielding: The addition of the 2-methyl group on the cyclopropyl ring introduces a specific steric vector. This restricts the conformational flexibility of the amide bond, physically shielding the carbonyl carbon and adjacent alpha-carbons from enzymatic attack. This exact modification was pivotal in the discovery of highly efficacious Factor XIa inhibitors, where the 2-methylcyclopropanecarboxamide group not only improved metabolic half-life but also formed critical, rigid hydrogen bonds with the target enzyme's backbone [3].

CYP450_Metabolism CYP Cytochrome P450 (Active Site) BDE_Low Low C-H BDE (~98 kcal/mol) CYP->BDE_Low Binds Linear BDE_High High C-H BDE (~106 kcal/mol) CYP->BDE_High Binds Cyclopropyl LinAmide Linear/Branched Amide (e.g., Isopropyl) LinAmide->CYP CycAmide 2-Methylcyclopropane- carboxamide CycAmide->CYP Metab_Fast Rapid H-Abstraction & Oxidation BDE_Low->Metab_Fast Metab_Slow Metabolic Stability (Long Half-life) BDE_High->Metab_Slow

CYP450-mediated oxidation logic for linear versus cyclopropyl amides.

Quantitative Performance Comparison

The theoretical thermodynamic advantages of the 2-methylcyclopropanecarboxamide group translate directly into measurable in vitro pharmacokinetic improvements. Below is a comparative summary of matched molecular pairs evaluated in Human Liver Microsomes (HLMs).

Structural Motif (Matched Pairs)% Metabolized (60 min, HLM)HLM Half-life (t₁/₂, min)Primary Mechanism of Stability
Isopropyl Amide (Branched/Linear)~70%~30Highly susceptible to rapid CYP H-atom abstraction.
Cyclopropanecarboxamide ~15%> 120High C–H BDE resists oxidative metabolism.
2-Methylcyclopropanecarboxamide < 10%59 - 150*Combined steric shielding and high C–H BDE.

*Note: Absolute half-life varies based on the broader molecular scaffold (e.g., Factor XIa inhibitor derivatives).

Self-Validating Experimental Protocol: HLM Stability Assay

To objectively generate the comparative data shown above, we utilize a highly controlled Human Liver Microsome (HLM) stability assay.

Why this protocol is self-validating: This workflow is engineered to prevent false positives. It mandates a minus-NADPH negative control to definitively separate enzymatic CYP metabolism from baseline chemical degradation. Furthermore, a high-clearance positive control (e.g., Midazolam) is run in parallel to verify that the specific batch of liver microsomes is enzymatically active. If Midazolam does not degrade rapidly, the assay is automatically flagged as invalid.

Step-by-Step Methodology
  • Reagent & Control Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 2-methylcyclopropanecarboxamide derivative) and the positive control (Midazolam) in DMSO.

    • Dilute stocks to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentrations below 0.1% (preventing CYP inhibition by the solvent).

  • Pre-Incubation:

    • Aliquot 10 µL of the working compound solution into a 96-well plate.

    • Add 80 µL of HLM suspension (final protein concentration: 0.5 mg/mL) in phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes to allow temperature equilibration.

  • Reaction Initiation:

    • Active Wells: Initiate the metabolic reaction by adding 10 µL of 10 mM NADPH (a required cofactor for CYP450 activity).

    • Negative Control Wells: Add 10 µL of plain phosphate buffer instead of NADPH.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 20 µL aliquot from the reaction mixture.

    • Immediately transfer the aliquot into 80 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS). Causality: The cold ACN instantly denatures the CYP enzymes, definitively quenching the reaction while simultaneously precipitating proteins for cleaner downstream analysis.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int) by plotting the natural log of the remaining parent compound peak area ratio versus time.

HLM_Workflow Prep 1. Compound & HLM Preparation Incub 2. Pre-incubation (37°C, 5 min) Prep->Incub React 3. NADPH Initiation & Time-Course Incub->React Quench 4. Quench with Cold ACN + IS React->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze

Self-validating in vitro Human Liver Microsome (HLM) assay workflow.

Conclusion

Replacing linear or branched amides with a 2-methylcyclopropanecarboxamide group is a highly rational, structurally elegant strategy in medicinal chemistry. By leveraging the thermodynamic penalty of sp²-like C–H bonds and the steric shielding of the methyl vector, drug developers can effectively shut down rapid CYP450-mediated clearance, vastly improving a molecule's in vitro metabolic stability and downstream in vivo half-life.

References

  • Source: acs.
  • Source: hyphadiscovery.
  • Potent, Orally Bioavailable, and Efficacious Macrocyclic Inhibitors of Factor XIa.
Validation

A Senior Application Scientist's Guide to Validating the Chemical Purity of Commercial 2-Methylcyclopropanecarboxamide Reference Standards

Introduction: The Imperative of Purity in Reference Standards In pharmaceutical research and development, the reference standard is the bedrock upon which the accuracy and validity of all subsequent analytical measuremen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Reference Standards

In pharmaceutical research and development, the reference standard is the bedrock upon which the accuracy and validity of all subsequent analytical measurements rest. For a molecule like 2-Methylcyclopropanecarboxamide, potentially a key building block or intermediate, the purity of its commercial reference standard is not a trivial matter. An inaccurately characterized standard can lead to significant errors in potency assays, impurity profiling, and stability studies, ultimately compromising drug safety and efficacy.

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the robust validation of 2-Methylcyclopropanecarboxamide's chemical purity. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, ensuring that each step is part of a self-validating system. Our approach is grounded in established pharmacopeial principles and international guidelines to provide a framework that is both scientifically sound and regulatory-compliant.[1][2][3] The objective is to equip researchers with the expertise to independently verify the quality of their standards, ensuring the integrity of their data.

Physicochemical Profile: 2-Methylcyclopropanecarboxamide

Understanding the fundamental properties of the analyte is the first step in selecting appropriate analytical techniques. 2-Methylcyclopropanecarboxamide is a small molecule featuring a strained cyclopropane ring and a primary amide functional group.

PropertyValueSource
Molecular Formula C₅H₉NOPubChem[4]
Molecular Weight 99.13 g/mol PubChem[4]
Structure CC1CC1C(=O)NPubChem[4]
General Description A moderately polar, small organic molecule. Its volatility is sufficient for Gas Chromatography, and the amide chromophore allows for UV detection in HPLC.Inferred

Orthogonal Approaches to Purity Validation: A Comparative Analysis

No single analytical method can definitively determine purity. A comprehensive assessment requires an orthogonal approach, where different techniques based on distinct physicochemical principles are employed. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. We will compare three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Technique Principle of Separation/Detection Strengths Limitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase; detection via UV absorbance.[5][6]Excellent for quantifying non-volatile and thermally labile impurities. High precision and robustness for routine analysis.Requires impurities to have a UV chromophore. Purity is typically reported as area percent, which assumes all components have an identical response factor.
GC-MS Separation based on volatility and interaction with a stationary phase; detection by mass-to-charge ratio.[7][8]High separation efficiency for volatile compounds. Provides structural information for impurity identification.Not suitable for non-volatile or thermally unstable impurities. Derivatization may be required for certain analytes.[9][10]
qNMR Signal intensity is directly proportional to the number of atomic nuclei; quantification against a certified internal standard.[11][12]A primary ratio method providing absolute purity without needing a specific standard of the analyte.[13][14][15] Quantifies all proton-containing species, regardless of structure or response factor.Lower sensitivity compared to chromatographic methods. Requires a highly pure and stable internal standard with non-overlapping signals.

Experimental Protocols & Method Causality

The following sections provide detailed, self-validating protocols. The rationale behind key parameter selections is explained to provide a deeper understanding of the methodology.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the cornerstone of pharmaceutical purity analysis due to its versatility and precision.[16] A reverse-phase method is selected here, as it is ideal for retaining and separating moderately polar analytes like 2-Methylcyclopropanecarboxamide from potential polar and non-polar impurities.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sample Accurately weigh ~10 mg of standard dissolve Dissolve in 10 mL Mobile Phase A prep_sample->dissolve filter Filter with 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate Column filter->equilibrate prep_mp Prepare Mobile Phases A & B degas Degas Mobile Phases prep_mp->degas degas->equilibrate inject Inject Sample (5 µL) equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for purity assessment.
  • Instrumentation & Consumables:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Causality: A C18 stationary phase is chosen for its hydrophobic nature, which provides optimal retention for the moderately polar 2-Methylcyclopropanecarboxamide, allowing for separation from more polar starting materials or less polar byproducts.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

    • Causality: Formic acid is added to control the pH and sharpen peak shape by ensuring the consistent ionization state of any acidic or basic impurities.

    • Elution: Isocratic, 80% A / 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Causality: A low wavelength of 210 nm is selected to maximize the response for the amide bond chromophore, which ensures high sensitivity for both the main component and related impurities.[16]

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Methylcyclopropanecarboxamide reference standard.

    • Dissolve in 10.0 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability Test (SST):

    • Perform five replicate injections of the working standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the chromatographic system is performing with adequate precision and efficiency, as per USP <621> guidelines.[5][17][18]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique, particularly for identifying and quantifying volatile and thermally stable impurities.[19][20] Its high resolving power and the specificity of mass detection make it invaluable for impurity profiling.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification prep_sample Accurately weigh ~5 mg of standard dissolve Dissolve in 1 mL Methanol prep_sample->dissolve inject Inject Sample (1 µL) dissolve->inject separate Temperature Gradient Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan Mode) ionize->detect integrate Integrate TIC Peaks detect->integrate analyze_ms Analyze Mass Spectra of Impurity Peaks integrate->analyze_ms identify Identify Impurities via Library Search & Fragmentation analyze_ms->identify

Caption: GC-MS workflow for impurity identification.
  • Instrumentation & Consumables:

    • Gas Chromatograph with a Mass Spectrometric detector.

    • Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Causality: An HP-5MS column (5% phenyl methylpolysiloxane) is a general-purpose, low-polarity column that provides excellent resolution for a wide range of volatile and semi-volatile compounds, making it ideal for an initial screen of unknown impurities.[21]

  • Chromatographic & MS Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Initial 60 °C for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • MS Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Causality: EI at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns.[8] This allows for the identification of unknown impurities by comparing their mass spectra to established libraries (e.g., NIST).

    • Mass Scan Range: 35 - 350 amu.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the standard and dissolve in 1.0 mL of methanol (HPLC Grade).

  • Data Analysis:

    • Obtain the Total Ion Chromatogram (TIC).

    • Calculate area percent purity as done for HPLC.

    • For any impurity peaks detected, analyze the corresponding mass spectrum.

    • Perform a library search and analyze the fragmentation pattern to propose a structure for the impurity.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[11][14] It is a powerful tool for obtaining an "absolute" purity value, as it is not subject to the response factor variations seen in chromatography.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte dissolve Dissolve both in ~0.7 mL DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg of Internal Std weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Tune & Shim Magnet transfer->setup acquire Acquire 1H Spectrum (Optimized D1 Delay) setup->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte & Internal Std Peaks process->integrate calculate Calculate Absolute Purity Using qNMR Equation integrate->calculate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methylcyclopropanecarboxamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methylcyclopropanecarboxamide. As researchers and drug development professionals, our responsibility extends beyond the labor...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methylcyclopropanecarboxamide. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe management and disposal of chemical waste. This document is structured to provide not just a protocol, but a foundational understanding of the principles behind the safe handling of this compound, ensuring a self-validating system of laboratory safety.

The information herein is synthesized from established safety data and hazardous waste management principles. Given the compound's high water hazard classification, adherence to these protocols is critical to prevent environmental contamination and ensure regulatory compliance.

Section 1: Hazard Identification & Risk Assessment

2-Methylcyclopropanecarboxamide is classified as a hazardous substance. Understanding its specific hazards is the first step in a robust safety and disposal plan. The compound is a combustible solid with significant health and environmental risks.[1]

Table 1: GHS Hazard Profile for 2-Methylcyclopropanecarboxamide

Hazard Class & CategoryCodeStatementGHS PictogramSignal Word
Acute toxicity, Oral (Category 4)H302Harmful if swallowedGHS07 (Exclamation Mark)Warning
Serious eye damage/eye irritation (Category 2)H319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Skin corrosion/irritation (Category 2)H315Causes skin irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335May cause respiratory irritationGHS07 (Exclamation Mark)Warning
Water Hazard Class (Germany)WGK 3High hazard to waterN/AN/A

Data synthesized from multiple sources.[1][2]

The most critical piece of data for disposal is its WGK 3 classification, indicating a high hazard to water.[1] This necessitates that under no circumstances should 2-Methylcyclopropanecarboxamide or its containers be disposed of via sanitary sewer systems or general waste streams.[3][4]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling 2-Methylcyclopropanecarboxamide for any purpose, including disposal, the following minimum PPE must be employed.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure. Contaminated gloves should be disposed of as hazardous waste after use in accordance with good laboratory practices.[3]

  • Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[6]

  • Respiratory Protection : All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood to avoid inhalation.[6]

Section 3: Spill Management Protocol

Accidental spills must be managed immediately and effectively to mitigate risks.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure adequate ventilation. If the spill is large or outside of a fume hood, evacuate the lab.[5]

  • Containment : For solid spills, carefully sweep the material to avoid generating dust. For liquid solutions, cover with an inert absorbent material such as vermiculite, sand, or earth.[4][5] Do not use combustible materials like paper towels to absorb flammable solutions.

  • Collection : Using spark-proof tools, carefully collect the contained material and place it into a suitable, clearly labeled, and sealable container for hazardous waste.[5][7]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.[4]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.

Section 4: Core Disposal Directive

The disposal of 2-Methylcyclopropanecarboxamide is governed by federal, state, and local regulations.[8] The primary route of disposal is through your institution's designated hazardous waste management program.

Step-by-Step Disposal Protocol:

  • Waste Determination : Any 2-Methylcyclopropanecarboxamide that is expired, contaminated, or no longer needed is considered a hazardous waste. This determination is the responsibility of the waste generator.[8]

  • Container Selection : Select a chemically compatible container for the waste. The container must be in good condition, have a secure, tight-fitting lid, and be free of external contamination.[9]

  • Waste Collection :

    • Solids : Transfer unwanted solid 2-Methylcyclopropanecarboxamide directly into the designated waste container.

    • Solutions : Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams.

  • Labeling : Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("2-Methylcyclopropanecarboxamide"), and an accurate description of its concentration and any other components.

  • Storage : Keep the waste container sealed at all times, except when adding waste.[9][10] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Arrange for Pickup : Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to arrange for pickup and disposal.[9] Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

Section 5: Waste Segregation and Storage

The causality behind waste segregation is the prevention of dangerous chemical reactions. Amides can be incompatible with strong oxidizing agents, acids, and bases.

  • DO NOT mix 2-Methylcyclopropanecarboxamide waste with:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates).[11]

    • Strong Acids or Bases (unless part of a specific neutralization protocol).

    • Other reactive chemical waste streams.

  • DO store the waste container away from sources of heat, sparks, or open flames, as the compound is a combustible solid.[1][5]

Section 6: Decontamination of Empty Containers

Under the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous waste is only considered "empty" if all residues have been removed.[12]

  • Triple Rinse : To render a container "RCRA empty," you must triple-rinse it with a suitable solvent (e.g., methanol, ethanol) capable of removing the compound.[12]

  • Collect Rinsate : The solvent from all three rinses (the rinsate) must be collected and disposed of as hazardous waste.[12]

  • Deface Label : Once the container is properly emptied, completely deface or remove the original chemical label.

  • Final Disposal : Mark the container as "Empty" and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[12]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-Methylcyclopropanecarboxamide waste.

G Disposal Workflow for 2-Methylcyclopropanecarboxamide start Waste Generation (Unused, Expired, or Contaminated 2-Methylcyclopropanecarboxamide) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal haz_det Hazardous Waste Determination (Is it hazardous?) container Select & Label Appropriate Waste Container haz_det->container Yes (Always for this compound) non_haz Follow Non-Hazardous Waste Protocol (Unlikely) haz_det->non_haz No ppe->haz_det collect Collect Waste in Sealed Container container->collect saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->saa full Container Full? saa->full full->saa No pickup Contact EHS for Hazardous Waste Pickup full->pickup Yes end Document & Retain Records pickup->end

Caption: Decision workflow for 2-Methylcyclopropanecarboxamide disposal.

Conclusion

The proper disposal of 2-Methylcyclopropanecarboxamide is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, particularly its high potential for water contamination, and adhering to the procedural steps outlined in this guide, researchers can ensure they are operating in a safe, compliant, and responsible manner. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • 2-Methylcyclopropane-1-carboxamide LCSS Datasheet . PubChem. [Link]

  • 2-methylcyclopropane-1-carboximidamide hydrochloride Chemical Substance Information . NextSDS. [Link]

  • Label Review Manual - Chapter 8: Environmental Hazards . US Environmental Protection Agency. [Link]

  • Section 1: Hazardous Waste . Syracuse University, Environmental Health & Safety Services. [Link]

  • Material Safety Data Sheet . Cole-Parmer. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal . CP Lab Safety. [Link]

  • Hazardous Waste Manual . Alabama A&M University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, EHRS. [Link]

  • Advisory 7.3 - Hazardous Chemical Waste Management . University of Cincinnati, UC EH&S. [Link]

  • Waste Disposal Procedures for Laboratories . University of Florida, Environmental Health and Safety. [Link]

Sources

Handling

Advanced Operational Guide: Handling and PPE Protocols for 2-Methylcyclopropanecarboxamide

As a Senior Application Scientist, I designed this operational guide to provide drug development professionals and synthetic chemists with a self-validating system for handling 2-Methylcyclopropanecarboxamide . In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I designed this operational guide to provide drug development professionals and synthetic chemists with a self-validating system for handling 2-Methylcyclopropanecarboxamide . In modern medicinal chemistry, this compound is highly valued as a critical P1' moiety in the fragment-based lead generation of potent Factor XIa inhibitors[1].

While its utility in drug discovery is well-documented, its handling requires rigorous safety protocols. This guide moves beyond basic compliance, explaining the causality behind each safety measure to ensure your laboratory operates with uncompromising scientific integrity and safety.

Physicochemical & Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and regulatory parameters of the compound. The data below dictates the specific engineering controls and Personal Protective Equipment (PPE) required.

Property / Hazard ParameterValue / Designation
Chemical Name 2-Methylcyclopropanecarboxamide
CAS Number 81428-99-1
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
GHS Hazard: H302 Harmful if swallowed[2]
GHS Hazard: H319 Causes serious eye irritation[2]
Precautionary Core P264, P270, P280, P501[2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated active pharmaceutical ingredients or their precursors. The following PPE matrix is engineered to specifically neutralize the H302 and H319 hazard profiles of 2-Methylcyclopropanecarboxamide.

  • Eye Protection (Primary Defense against H319):

    • Requirement: Unvented or indirectly vented chemical splash goggles (ANSI Z87.1/EN 166 compliant).

    • Causality: 2-Methylcyclopropanecarboxamide causes serious eye irritation[2]. Standard safety glasses with side shields leave gaps. Because fine powders can aerosolize during transfer, sealed goggles are mandatory to prevent micro-particulates from bypassing the lenses and contacting the ocular mucosa.

  • Hand Protection (Primary Defense against H302):

    • Requirement: Powder-free Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides a robust chemical barrier against small organic amides. More importantly, strict glove discipline prevents secondary contamination of bare skin. Gloves must be removed using the aseptic "beak method" and hands washed immediately (P264) to eliminate the risk of accidental hand-to-mouth ingestion[2][3].

  • Body Protection:

    • Requirement: Flame-resistant or 100% cotton lab coat with knit cuffs.

    • Causality: Knit cuffs tightly secure the wrist area, preventing the sleeves from dragging through chemical powders or knocking over lightweight weighing boats[4].

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating process, every step in this protocol includes a physical or visual confirmation of safety.

Phase 1: Safe Weighing and Transfer

  • Engineering Control Verification: Conduct all weighing inside a certified fume hood. Verify the face velocity monitor reads between 80–100 feet per minute (fpm). Causality: This guarantees that any respirable dust generated during mechanical agitation is actively pulled away from your breathing zone[4].

  • Static Dissipation: Small organic amides frequently hold a static charge. Use a static eliminator (e.g., Zerostat gun) on your weighing boat or utilize a grounded metal weighing funnel. Causality: Eliminating static prevents the powder from aggressively repelling off the spatula, thereby neutralizing the risk of sudden aerosolization into the eyes.

  • Mass Transfer: Transfer the 2-Methylcyclopropanecarboxamide using a grounded micro-spatula. Immediately re-cap the source bottle to prevent moisture ingress.

  • Decontamination Checkpoint: After transfer, wipe the balance pan and surrounding hood surface with a damp, lint-free cloth (using a 70% ethanol/water solution). Causality: Dry wiping resuspends fine powders into the air; damp wiping captures, binds, and removes the particulates effectively[5].

Phase 2: Reaction Integration

  • When incorporating the compound into a reaction matrix (e.g., coupling reactions for FXIa inhibitor synthesis[1]), add the solid slowly to the solvent vortex.

  • Do not eat, drink, or smoke in the operational area (P270)[2].

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this targeted protocol:

  • Immediate Isolation: Stop the flow of material and isolate the area. Do not attempt to dry sweep the powder[5]. Causality: Dry sweeping mechanically aerosolizes the H319 irritant.

  • Particulate Binding: Cover the spilled 2-Methylcyclopropanecarboxamide with a damp absorbent pad or an inert binding agent (such as vermiculite or sand) to suppress dust generation[5].

  • Collection: Gently scoop the bound material using a non-sparking plastic dustpan and transfer it into a sealable hazardous waste container. Wash the affected hard surface thoroughly with a laboratory detergent and water to remove any residual chemical film[5].

  • Approved Disposal: Label the container explicitly with "Hazardous Waste: 2-Methylcyclopropanecarboxamide (H302/H319)". Dispose of contents and containers at an approved waste disposal plant in strict accordance with local and federal environmental regulations (P501)[2].

Operational Safety Visualization

The following diagram maps the critical path for handling 2-Methylcyclopropanecarboxamide, highlighting the divergence between standard operations and accidental release scenarios.

G Storage 1. Storage & Retrieval (Cool, Dry, Sealed) PPE 2. PPE Verification (Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Engineering Controls (Anti-static Weighing in Hood) PPE->Hood Reaction 4. Chemical Reaction (e.g., FXIa Inhibitor Synthesis) Hood->Reaction Spill Spill Scenario (Damp Absorb, No Dry Sweep) Reaction->Spill Accidental Release Waste 5. Waste Segregation (Hazardous Solid/Liquid Bins) Reaction->Waste Standard Protocol Spill->Waste Disposal 6. Approved Disposal (EPA/Local Regs) Waste->Disposal

Operational workflow for handling 2-Methylcyclopropanecarboxamide, from storage to disposal.

References

  • Source: howeipharm.
  • Source: combi-blocks.
  • Source: upenn.
  • Source: lgcstandards.
  • Source: precisionlab.
  • Source: mdpi.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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